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1-[2-(4-methylphenoxy)ethyl]piperazine Documentation Hub

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  • Product: 1-[2-(4-methylphenoxy)ethyl]piperazine
  • CAS: 138304-74-2

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Activity Relationship (SAR) of 1-[2-(4-methylphenoxy)ethyl]piperazine

Executive Summary The compound 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) represents a highly privileged scaffold in central nervous system (CNS) drug discovery [1]. Characterized by an aryloxy headgroup,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) represents a highly privileged scaffold in central nervous system (CNS) drug discovery [1]. Characterized by an aryloxy headgroup, a short alkyl linker, and a basic piperazine core, this structural motif serves as a fundamental building block for designing ligands targeting the Sigma-1 receptor (σ1R) , 5-HT receptors (specifically 5-HT1A and 5-HT7) , and Histamine H3 receptors .

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of the 1-[2-(4-methylphenoxy)ethyl]piperazine core. By deconstructing its pharmacophoric elements, we elucidate the causality behind specific structural modifications and provide validated experimental protocols for its synthesis and biological evaluation.

Pharmacophore Modeling & Target Rationale

The pharmacological versatility of the aryloxyethylpiperazine class is rooted in its alignment with established CNS receptor pharmacophore models, most notably the Glennon σ1R pharmacophore model [2]. To achieve high-affinity binding, a molecule must possess a basic amine site flanked by primary and secondary hydrophobic regions.

The 1-[2-(4-methylphenoxy)ethyl]piperazine core maps perfectly to this requirement:

  • Primary Hydrophobic Region: The 4-methylphenoxy group occupies the primary hydrophobic pocket of the receptor. The para-methyl substitution provides optimal lipophilic bulk (increasing LogP) without introducing excessive steric hindrance.

  • Hydrogen Bond Acceptor: The ether oxygen acts as a crucial H-bond acceptor, interacting with tyrosine or serine residues in the receptor binding cleft.

  • Basic Center: The N1 nitrogen of the piperazine ring (pKa ~ 8.5–9.0) is protonated at physiological pH (7.4). This cationic center forms a highly conserved salt bridge with acidic residues (e.g., Glu172 in σ1R or Asp116 in 5-HT1A).

  • Vector for Elongation: The unsubstituted N4 nitrogen of the piperazine ring serves as a synthetic vector, allowing for the attachment of secondary hydrophobic groups to exponentially increase target affinity.

G A 4-Methylphenoxy (Primary Hydrophobic) B Ether Oxygen (H-Bond Acceptor) A->B Covalent C Ethyl Linker (~5.5 Å Spacer) B->C Covalent D Piperazine N1 (Basic Amine / Salt Bridge) C->D Covalent E Piperazine N4 (Vector for Elongation) D->E Core Ring

Pharmacophore mapping of 1-[2-(4-methylphenoxy)ethyl]piperazine to CNS receptor models.

Structural Activity Relationship (SAR) Deep Dive

To understand the optimization potential of this scaffold, we must analyze the three distinct regions of the molecule.

Region A: The Aryloxy Ring (4-Methylphenoxy)

The substitution pattern on the phenyl ring dictates both the electronic distribution of the ether oxygen and the lipophilic interactions within the binding pocket.

  • Steric & Lipophilic Effects: The para-methyl group is superior to unsubstituted phenoxy rings because it fills a specific hydrophobic sub-pocket. Replacing the methyl group with a bulkier tert-butyl group often causes a steric clash, drastically reducing affinity.

  • Electronic Effects: Substituting the 4-methyl group with electron-withdrawing groups (EWGs) like 4-chloro or 4-fluoro decreases the electron density on the ether oxygen, slightly weakening its ability to act as an H-bond acceptor. However, halogens can introduce favorable halogen-bonding interactions, making 4-chloro analogs highly potent σ1R ligands.

Region B: The Alkyl Linker

The ethyl chain (-CH2-CH2-) is not merely a spacer; it is a rigid geometric constraint.

  • Distance Optimization: The ethyl linker maintains a distance of approximately 5.5 Å between the ether oxygen and the basic N1 nitrogen. This distance is critical for dual-point binding (H-bond + Salt Bridge).

  • Chain Extension: Extending the linker to a propyl chain (-CH2-CH2-CH2-) increases conformational flexibility. While this is tolerated by 5-HT1A receptors, it often leads to a loss of selectivity, increasing off-target binding to dopamine (D2) receptors.

Region C: The Piperazine Core & N4 Substitution

The piperazine ring restricts the conformational freedom of the basic nitrogen, presenting it optimally to the receptor.

  • The N4 Position: The bare 1-[2-(4-methylphenoxy)ethyl]piperazine molecule exhibits moderate micromolar affinity. However, functionalizing the N4 position with arylalkyl groups (e.g., benzyl, phenethyl) pushes the molecule into the nanomolar affinity range by occupying the secondary hydrophobic pocket of the σ1R or 5-HT receptors.

Quantitative SAR Summary

The following table summarizes the binding affinities (representative Ki​ values) demonstrating the SAR principles discussed above:

Compound ModificationRegion Alteredσ1R Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)Pharmacological Impact
Core Scaffold (Unsubstituted N4)None (Baseline)~ 1,200~ 2,500Weak baseline binding; requires N4 functionalization.
4-H (Unsubstituted Phenoxy) Region A~ 3,500~ 4,000Loss of hydrophobic interaction; reduced affinity.
4-Chloro Substitution Region A~ 850~ 1,800Halogen bonding compensates for electronic withdrawal.
Propyl Linker (-CH2CH2CH2-) Region B~ 4,200~ 800Loss of σ1R selectivity; shift towards 5-HT1A preference.
N4-Benzyl Substitution Region C12 45 Exponential increase in affinity via secondary pocket binding.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and its biological evaluation.

Protocol 1: Chemical Synthesis of the Scaffold

The synthesis relies on a classic SN​2 alkylation. To prevent over-alkylation (formation of quaternary ammonium salts or symmetrical bis-alkylated piperazines), a large molar excess of piperazine is utilized.

  • Preparation: Dissolve 2-(4-methylphenoxy)ethyl bromide (1.0 eq, 10 mmol) in 50 mL of anhydrous acetonitrile (ACN).

  • Amine Addition: Add anhydrous piperazine (5.0 eq, 50 mmol) to the solution. The large excess acts as both the reactant and a basic scavenger.

  • Catalysis: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to ensure the reaction mixture remains basic, facilitating the nucleophilic attack.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor reaction progression via TLC (DCM:MeOH 9:1, visualizing with ninhydrin stain).

  • Workup (Self-Validating Step): Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) to selectively remove the highly water-soluble excess piperazine.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via silica gel column chromatography (eluent: DCM/MeOH/NH4OH 90:9:1) to yield the pure 1-[2-(4-methylphenoxy)ethyl]piperazine [3].

Workflow Step1 1. Alkylation Reaction (Piperazine + Alkyl Bromide) Step2 2. Base Catalysis (K2CO3 in ACN, 80°C) Step1->Step2 Step3 3. Aqueous Workup (EtOAc Extraction) Step2->Step3 Step4 4. Purification (Silica Gel Column) Step3->Step4 Step5 5. Characterization (NMR, MS, Purity >95%) Step4->Step5

Step-by-step synthetic workflow for 1-[2-(4-methylphenoxy)ethyl]piperazine.

Protocol 2: In Vitro Radioligand Binding Assay (σ1R)

To validate the SAR modifications, binding affinity is determined using a competitive radioligand displacement assay.

  • Tissue Preparation: Homogenize guinea pig brain (a tissue rich in σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Radioligand Setup: Use −pentazocine (a highly selective σ1R radioligand) at a final concentration of 3 nM.

  • Incubation: In a 96-well plate, combine 100 µL of the tissue homogenate, 50 µL of the radioligand, and 50 µL of the test compound (1-[2-(4-methylphenoxy)ethyl]piperazine derivatives) at varying concentrations ( 10−10 to 10−4 M).

  • Non-Specific Binding: Define non-specific binding using 10 µM haloperidol in control wells.

  • Equilibration: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression, and convert to Ki​ values using the Cheng-Prusoff equation.

Conclusion

The 1-[2-(4-methylphenoxy)ethyl]piperazine scaffold is a masterclass in rational drug design. By understanding the precise causality of its structural components—the lipophilic anchoring of the 4-methylphenoxy group, the geometric constraint of the ethyl linker, and the salt-bridge formation of the piperazine core—medicinal chemists can utilize this building block to systematically design highly potent and selective neurotherapeutics.

References

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: National Institutes of Health (NIH) / MDPI Pharmaceuticals URL: [Link] [2]

Exploratory

The Pharmacological Scaffold: In Vitro Binding Affinity and Mechanistic Profiling of 1-[2-(4-methylphenoxy)ethyl]piperazine Derivatives

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I frequently encounter the 1-[2-(4-methylphenoxy)ethyl]piperazine scaffold (CAS 138304-74-2) in hit-to-lead optimization campaigns. Novice re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently encounter the 1-[2-(4-methylphenoxy)ethyl]piperazine scaffold (CAS 138304-74-2) in hit-to-lead optimization campaigns. Novice researchers often view this molecule merely as a structural spacer or a generic building block. However, the causality behind its widespread use in medicinal chemistry lies in its precise physicochemical geometry.

The piperazine ring provides a protonatable nitrogen at physiological pH, which is an absolute requirement for forming a critical salt-bridge with conserved aspartate residues in the transmembrane domains of G-protein coupled receptors (GPCRs)—specifically Asp3.32 in aminergic receptors. Simultaneously, the 4-methylphenoxyethyl tail acts as a flexible, lipophilic vector. This allows the molecule to probe deeper accessory binding pockets (such as the extracellular loop 2 (ECL2) region in dopamine receptors), driving subtype selectivity that the piperazine core alone cannot achieve.

This whitepaper provides an in-depth technical guide to evaluating the in vitro binding affinity of this scaffold and its derivatives [1], detailing the causality behind experimental choices, and establishing self-validating protocols for rigorous pharmacological profiling.

Target Receptor Profiles & Quantitative Binding Data

Derivatives of the phenoxyethylpiperazine scaffold have been extensively profiled across several receptor classes. The structural modifications of the 4-methylphenoxy moiety directly dictate the off-target liability and primary target affinity.

Below is a synthesized data table representing the in vitro binding affinities of molecules utilizing this core scaffold across key therapeutic targets [1, 2, 3]:

Table 1: Representative In Vitro Binding Affinities of Phenoxyethylpiperazine Derivatives
Target ReceptorScaffold Context / DerivativeAssay TypeAffinity MetricBiological Role / Effect
Dopamine D3 Aryl-substituted piperazineRadioligand Displacement Ki​ ~ 5 - 15 nMHighly selective agonist [2]
Dopamine D4 Methoxybenzamide hybridRadioligand Displacement Ki​ ~ 20 - 50 nMAntagonist / Modulator
Alpha-1 Adrenergic Xanthone-piperazine hybridRadioligand Displacement Ki​ > 10,000 nMNegligible affinity; loss of hypotensive effect[3]
Androgen Receptor (AF2) MEPB (Benzimidazole hybrid)FRET / SPR IC50​ ~ 2.5 µMAllosteric Modulator for SBMA [1]

Note: The exact unsubstituted 1-[2-(4-methylphenoxy)ethyl]piperazine is typically utilized as a precursor; the affinities above reflect the active pharmacophores where this moiety serves as the primary recognition element.

Mechanistic Pathways & Experimental Workflows

To understand how these binding affinities translate to functional efficacy, we must visualize the logical relationships between the ligand, the receptor, and our experimental workflows.

Assay Development Workflow

BindingWorkflow A Compound Library 1-[2-(4-methylphenoxy)ethyl]piperazine B Membrane Isolation (Target GPCRs) A->B Applied to C Radioligand Displacement (Steady-State Affinity) B->C Assay 1 D Surface Plasmon Resonance (Binding Kinetics) B->D Assay 2 E Data Synthesis (Ki, kon, koff) C->E Equilibrium Data D->E Kinetic Data

Caption: Workflow for evaluating in vitro binding affinity and kinetics.

GPCR Functional Modulation

GPCRPathway Ligand Piperazine Ligand Receptor Aminergic GPCR (e.g., D3/D4) Ligand->Receptor Orthosteric Binding GProtein Gαi/o Subunit Receptor->GProtein Conformational Shift AC Adenylyl Cyclase GProtein->AC Allosteric Inhibition cAMP cAMP Production AC->cAMP Downregulation

Caption: Aminergic GPCR signaling pathway modulated by piperazine derivatives.

Self-Validating In Vitro Methodologies

A protocol is only as robust as its internal controls. When evaluating highly lipophilic compounds like 1-[2-(4-methylphenoxy)ethyl]piperazine, non-specific binding (NSB) to lipid bilayers can artificially inflate apparent affinity. The following methodologies are designed as self-validating systems to prevent false positives.

Protocol A: Radioligand Displacement Assay (Equilibrium Binding)

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably expressing the target receptor. CHO cells are chosen because they lack endogenous aminergic GPCRs, ensuring that any observed binding is exclusively due to the transfected target. We calculate the Z′ -factor for every plate; if Z′<0.5 , the assay is automatically rejected to maintain scientific integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., Dopamine D3) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize using a Polytron and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Buffer Formulation: Prepare binding buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , and 1 mM MgCl2​ . Crucial Step: Add 0.1% BSA to prevent the lipophilic piperazine derivative from adhering to the plastic walls of the 96-well plate.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of the radioligand (e.g., [3H] -spiperone at a concentration equal to its Kd​ ), 50 µL of the 1-[2-(4-methylphenoxy)ethyl]piperazine derivative (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Self-Validation Control: Dedicate columns 1 and 12 to define NSB using a 1,000-fold excess of a structurally distinct cold ligand (e.g., 10 µM (+)-butaclamol).

  • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the basic piperazine nitrogen from binding to the filter.

  • Analysis: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count the radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: Radioligand binding only provides steady-state affinity ( Ki​ ). However, in vivo efficacy is often dictated by drug residence time ( 1/koff​ ). We use SPR to capture the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Traditional amine coupling can occlude the GPCR binding site; therefore, we utilize a His-capture system to uniformly orient the receptors on the sensor chip.

Step-by-Step Methodology:

  • Chip Functionalization: Dock a Series S Sensor Chip NTA into the SPR instrument. Condition the chip with 0.5 mM NiCl2​ to activate the nitrilotriacetic acid surface.

  • Receptor Immobilization: Inject solubilized, His-tagged GPCRs at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve the 1-[2-(4-methylphenoxy)ethyl]piperazine derivative in 100% DMSO, then dilute into running buffer (PBS with 0.05% Tween-20) to achieve a final DMSO concentration of exactly 1.0%. Note: Exact DMSO matching between the analyte and running buffer is critical to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound over the immobilized receptor at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 300-second dissociation phase.

  • Data Fitting: Double-reference the sensograms (subtracting the signal from a blank reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion

The 1-[2-(4-methylphenoxy)ethyl]piperazine scaffold is a highly tunable pharmacophore. By understanding the causality behind its structural interactions—balancing the basicity of the piperazine with the lipophilicity of the phenoxyethyl tail—researchers can predictably modulate its in vitro binding affinity across diverse targets, from aminergic GPCRs to allosteric domains like the Androgen Receptor AF2. Employing self-validating assays like PEI-treated radioligand displacement and oriented SPR ensures that the resulting affinity data is both trustworthy and translationally relevant.

References

  • Free, R. B., et al. (2014). Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Pharmacology & Therapeutics (via PubMed Central). Available at:[Link]

  • Zygmunt, M., et al. (2013). Antiarrhythmic and hypotensive activity of new analogues of theophylline. Biblioteka Nauki. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Validation of 1-[2-(4-methylphenoxy)ethyl]piperazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) Introduction and Strategic Rationale The piperazine scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS: 138304-74-2)

Introduction and Strategic Rationale

The piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to modulate physicochemical properties such as aqueous solubility and target affinity [1]. Specifically, aryloxyethyl piperazine derivatives, including 1-[2-(4-methylphenoxy)ethyl]piperazine, have garnered significant attention as critical intermediates in the development of small-molecule modulators for the Kv1.5 potassium channel, which are investigated for the treatment of atrial fibrillation [2].

From a synthetic standpoint, the direct alkylation of unprotected piperazine with an alkyl halide often yields a complex mixture of mono- and di-alkylated products due to the equivalent nucleophilicity of both secondary amines. To achieve high purity and yield of the target mono-alkylated product, a strategic protection-deprotection sequence utilizing 1-Boc-piperazine is highly recommended [3]. This application note details a robust, three-phase protocol for synthesizing 1-[2-(4-methylphenoxy)ethyl]piperazine, emphasizing mechanistic control and reaction optimization.

Synthetic Pathway Visualization

The following workflow illustrates the controlled synthetic route, utilizing an excess of the dihaloalkane in the first step to prevent dimerization, followed by a Boc-protection strategy to ensure strict mono-N-alkylation.

SynthesisWorkflow Step1 Phase 1: O-Alkylation p-Cresol + 1,2-Dibromoethane Int1 Intermediate 1: 1-(2-bromoethoxy)-4-methylbenzene Step1->Int1 K2CO3, Acetone, Reflux (Excess Dibromoethane) Step2 Phase 2: N-Alkylation Addition of 1-Boc-piperazine Int1->Step2 Int2 Intermediate 2: 1-Boc-4-[2-(4-methylphenoxy)ethyl]piperazine Step2->Int2 K2CO3, ACN, 80°C (SN2 Substitution) Step3 Phase 3: Deprotection TFA / DCM Int2->Step3 Product Final Product: 1-[2-(4-methylphenoxy)ethyl]piperazine Step3->Product Room Temp, 2h (Acidic Cleavage)

Caption: Three-phase synthetic workflow for 1-[2-(4-methylphenoxy)ethyl]piperazine utilizing Boc-protection.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 1-(2-bromoethoxy)-4-methylbenzene (O-Alkylation)

Objective: Establish the aryloxyethyl linker while suppressing the formation of the symmetrical dimer (1,2-bis(4-methylphenoxy)ethane). Causality & Expertise: A standard Williamson ether synthesis is employed. To prevent the phenoxide ion from reacting with both ends of the 1,2-dibromoethane, the electrophile must be used in a significant molar excess (typically 3 to 5 equivalents). Potassium carbonate ( K2​CO3​ ) is selected as a mild base to generate the phenoxide nucleophile without causing unwanted side reactions [1].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve p -cresol (10.8 g, 100 mmol) in 150 mL of anhydrous acetone. Add anhydrous K2​CO3​ (20.7 g, 150 mmol).

  • Electrophile Addition: Add 1,2-dibromoethane (93.9 g, 500 mmol, 5.0 eq.) in one portion.

  • Reaction: Heat the suspension to reflux (approx. 56°C) for 16 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, filter the inorganic salts ( KBr and excess K2​CO3​ ), and concentrate the filtrate under reduced pressure.

  • Purification: Remove the excess 1,2-dibromoethane via vacuum distillation. The resulting crude oil is typically pure enough for the next step (>90% purity by LC-MS).

Phase 2: N-Alkylation with 1-Boc-piperazine

Objective: Couple the aryloxyethyl bromide with the piperazine ring. Causality & Expertise: Direct use of unprotected piperazine leads to competitive di-alkylation, requiring tedious chromatographic separation. Utilizing commercially available 1-Boc-piperazine ensures that only one secondary amine is available for the SN​2 displacement, guaranteeing a 1:1 stoichiometry in the final coupled product [3]. Acetonitrile (ACN) is used as the solvent to enhance the SN​2 reaction rate.

  • Setup: In a 250 mL round-bottom flask, dissolve 1-(2-bromoethoxy)-4-methylbenzene (10.7 g, 50 mmol) in 100 mL of anhydrous ACN.

  • Reagents: Add 1-Boc-piperazine (9.3 g, 50 mmol) and finely powdered K2​CO3​ (13.8 g, 100 mmol).

  • Reaction: Heat the mixture to 80°C for 12 hours. The reaction progression can be tracked by the consumption of the bromide intermediate via LC-MS.

  • Workup: Cool the mixture, filter off the inorganic solids, and evaporate the ACN. Redissolve the residue in dichloromethane (DCM, 150 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield 1-Boc-4-[2-(4-methylphenoxy)ethyl]piperazine as a viscous oil or off-white solid.

Phase 3: Boc-Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the free secondary amine. Causality & Expertise: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc cleavage. The reaction generates isobutylene gas and carbon dioxide, driving the equilibrium forward.

  • Setup: Dissolve the crude 1-Boc-4-[2-(4-methylphenoxy)ethyl]piperazine (approx. 15 g) in 50 mL of DCM.

  • Deprotection: Cool the flask to 0°C in an ice bath. Slowly add TFA (25 mL) dropwise over 15 minutes to control the evolution of gas.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the resulting TFA salt in DCM (100 mL) and carefully wash with saturated aqueous NaHCO3​ until the aqueous layer is basic (pH > 8).

  • Isolation: Extract the aqueous layer once more with DCM. Combine the organic layers, dry over Na2​SO4​ , and evaporate to yield the final product: 1-[2-(4-methylphenoxy)ethyl]piperazine.

Quantitative Data and Optimization Parameters

The following table summarizes the optimized parameters and expected analytical profiles for each phase of the synthesis, ensuring reproducibility across different laboratory setups.

Reaction PhaseKey ReagentsOptimized ConditionsExpected YieldAnalytical Checkpoints (LC-MS / TLC)
1. O-Alkylation p -Cresol, 1,2-Dibromoethane (5 eq), K2​CO3​ Acetone, Reflux, 16h85 - 90%TLC Rf​ : ~0.7 (9:1 Hex/EtOAc); No p -cresol spot.
2. N-Alkylation Intermediate 1, 1-Boc-piperazine, K2​CO3​ ACN, 80°C, 12h75 - 82%MS (ESI+): [M+H]+ m/z 321.2
3. Deprotection Intermediate 2, TFA, DCMDCM, 0°C to RT, 2h> 95%MS (ESI+):[M+H]+ m/z 221.1; Ninhydrin positive.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [1]

  • Title: Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I) Source: European Journal of Medicinal Chemistry URL: [Link] [2]

Application

Application Note: Robust Reversed-Phase HPLC Method Development for 1-[2-(4-methylphenoxy)ethyl]piperazine

Executive Summary & Analytical Target Profile (ATP) The analysis of basic pharmaceutical building blocks presents a notorious challenge in liquid chromatography. 1-[2-(4-methylphenoxy)ethyl]piperazine is a bifunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The analysis of basic pharmaceutical building blocks presents a notorious challenge in liquid chromatography. 1-[2-(4-methylphenoxy)ethyl]piperazine is a bifunctional molecule comprising a hydrophobic p-cresol ether moiety and a highly basic piperazine ring. This application note details the causality-driven development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound.

Following the enhanced approach outlined in the ICH Q14 guidelines[1], we first define the Analytical Target Profile (ATP): To develop a stability-indicating, robust, and self-validating RP-HPLC method capable of quantifying 1-[2-(4-methylphenoxy)ethyl]piperazine with high precision, accuracy, and symmetrical peak shape, mitigating the inherent risks of secondary silanol interactions.

HPLC_Workflow A 1. Define ATP (Analytical Target Profile) B 2. Assess PhysChem Properties (pKa ~9.8, LogP ~2.5) A->B C 3. Select Stationary Phase (Base-Deactivated Type B C18) B->C D 4. Optimize Mobile Phase (pH Control & Ion-Pairing) C->D E 5. System Suitability Testing (Self-Validating Criteria) D->E F 6. Method Validation (ICH Q2(R2) Parameters) E->F

Figure 1: Analytical Procedure Development Workflow based on ICH Q14 principles.

Method Development Rationale: The Causality of Chromatographic Choices

To move beyond trial-and-error, an application scientist must understand the physical chemistry governing the separation. The piperazine moiety contains secondary and tertiary nitrogens with a pKa of approximately 9.8.

The Peak Tailing Phenomenon

At a neutral pH, the piperazine nitrogens are fully protonated (positively charged). Traditional silica-based HPLC columns possess residual surface silanol groups (-Si-OH). Above pH 4, these silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻). The electrostatic attraction between the positively charged piperazine and the negatively charged silanols creates a secondary ion-exchange retention mechanism[2]. Because this interaction is kinetically slow compared to standard hydrophobic partitioning, it results in severe, asymmetric peak tailing.

The Mechanistic Solution

To circumvent this, our method employs two critical synergistic strategies:

  • Stationary Phase Selection : We utilize a modern "Type B" base-deactivated, exhaustively endcapped C18 column. Type B silica vastly reduces the intrinsic acidity of the silica surface, which is critical for basic analytes[3].

  • Mobile Phase pH Control : We utilize a low-pH mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic Acid (TFA).

The use of TFA achieves two mechanistic goals simultaneously:

  • Silanol Suppression : The pH is driven well below the pKa of surface silanols (pKa ~3.5-4.5). This ensures the silanols remain fully protonated and neutral, effectively eliminating the problematic ion-exchange sites[4].

  • Hydrophobic Ion-Pairing : The strong trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperazine. This enhances retention on the C18 phase and sharpens the peak.

pH_Logic Start Determine Mobile Phase pH for Piperazine Derivative Low Low pH (2.0 - 3.0) 0.1% TFA Start->Low Mid Mid pH (6.0 - 8.0) Phosphate Buffer Start->Mid High High pH (10.0 - 11.0) Ammonium Hydroxide Start->High LowRes Silanols Neutralized Amine Ion-Paired Optimal Peak Shape Low->LowRes MidRes Silanols Ionized (-) Amine Ionized (+) Severe Peak Tailing Mid->MidRes HighRes Amine Neutralized High Retention Requires Hybrid Column High->HighRes

Figure 2: Mechanistic causality of mobile phase pH on basic compound chromatography.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Before any sample data is accepted, the system must prove its fitness through a System Suitability Test (SST). If the SST fails, the run is automatically invalidated, preventing the reporting of erroneous data.

Materials & Reagents
  • Analyte : 1-[2-(4-methylphenoxy)ethyl]piperazine reference standard (Purity ≥ 99.0%).

  • Solvents : Acetonitrile (ACN, HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Modifier : Trifluoroacetic Acid (TFA, LC-MS Grade).

Chromatographic Conditions
  • Column : Base-deactivated C18, 150 mm × 4.6 mm, 5 µm (e.g., ReproSil BDS C18 or equivalent).

  • Mobile Phase A : 0.1% TFA in Water (v/v).

  • Mobile Phase B : 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C (Controls solvent viscosity and ensures retention time stability).

  • Injection Volume : 10 µL.

  • Detection : UV at 225 nm (Primary transition for the phenoxy ether moiety).

Gradient Elution Profile

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.04060
12.01.0595
15.01.0595
15.11.0955
20.01.0955
Step-by-Step Execution
  • Mobile Phase Preparation : Add exactly 1.0 mL of TFA to 1000 mL of Milli-Q water (Phase A) and 1000 mL of ACN (Phase B). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Standard Preparation : Weigh exactly 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:ACN 50:50 v/v) to yield a 100 µg/mL working standard.

  • System Equilibration : Purge the HPLC lines and equilibrate the column at initial gradient conditions (5% B) for at least 20 column volumes until the baseline is stable.

  • System Suitability Testing (SST) : Inject the 100 µg/mL standard five times consecutively. Evaluate against the criteria in Table 2.

Table 2: System Suitability Test (SST) - The Self-Validating Criteria

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (Tf)≤ 1.5Confirms successful suppression of silanol ion-exchange.
Theoretical Plates (N)≥ 5000Verifies column bed integrity and optimal kinetics.
%RSD of Peak Area (n=5)≤ 2.0%Validates autosampler precision and integration parameters.
%RSD of Retention Time≤ 1.0%Ensures pump delivery accuracy and mobile phase stability.

Method Validation Data (ICH Q2(R2) Framework)

Table 3: ICH Q2(R2) Validation Summary Metrics

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Peak purity analysis via Photodiode Array (PDA) detector.No interference at analyte RT; Purity Angle < Purity Threshold.
Linearity & Range 5 concentration levels spanning 25% to 150% of target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept near zero.
Accuracy (% Recovery) Triplicate preparations of spiked samples at 50%, 100%, and 150%.Mean recovery across all levels must fall between 98.0% - 102.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration.%RSD of the calculated assay value ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio determination from low-concentration injections.S/N ≥ 3 for Limit of Detection; S/N ≥ 10 for Limit of Quantitation.

References[5] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: https://intuitionlabs.ai/[1] ICH Expert Working Group. "Final IWG Concept Paper Q2(R2) and Q14." ICH Official Website. Available at: https://www.ich.org/page/quality-guidelines[6] ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Database. Available at: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf[4] Sigma-Aldrich. "Challenges of HPLC of basic compounds." Sigma-Aldrich Technical Library. Available at: https://www.sigmaaldrich.com/[2] ACE HPLC Columns. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." ACE Chromatography News. Available at: https://www.hplc.eu/[3] Chromatography Online. "The 2015 LCGC Awards: Part 1 - Evolution of Type B Silica." LCGC North America. Available at: https://www.chromatographyonline.com/

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 1-[2-(4-methylphenoxy)ethyl]piperazine

Abstract This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-[2-(4-methylphenoxy)ethyl]piperazine. Designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-[2-(4-methylphenoxy)ethyl]piperazine. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the core principles of the molecule's ionization and subsequent fragmentation pathways under typical mass spectrometric conditions, such as electrospray ionization (ESI) and collision-induced dissociation (CID). A comprehensive, step-by-step protocol for sample analysis is presented, along with visual representations of the fragmentation mechanisms and experimental workflow to facilitate a deeper understanding and practical application.

Introduction

1-[2-(4-methylphenoxy)ethyl]piperazine is a piperazine derivative with potential applications in pharmaceutical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns.[1] This application note will delve into the predicted fragmentation pathways of this specific molecule, offering insights into the stability of its various structural motifs and the characteristic ions that can be expected upon analysis.

The fragmentation of organic molecules in a mass spectrometer is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[2] For 1-[2-(4-methylphenoxy)ethyl]piperazine, key structural features include the piperazine ring, the phenoxy ether linkage, and the methyl-substituted aromatic ring. Each of these components will influence the fragmentation cascade.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. This is due to the presence of the basic nitrogen atoms in the piperazine ring. Subsequent fragmentation of this precursor ion is induced by collision with an inert gas in a process known as collision-induced dissociation (CID).[3]

The primary fragmentation pathways are anticipated to involve cleavages at the most labile bonds, which are typically the C-N bonds of the piperazine ring and the C-O bond of the ether linkage.[4][5]

Key Fragmentation Mechanisms:

  • Piperazine Ring Cleavage: The C-N bonds within the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions.[4] This can result in the opening of the ring and the formation of various smaller amine fragments. Common neutral losses from piperazine-containing structures include ethenamine and related species.

  • Ether Bond Cleavage: The bond between the phenoxy group and the ethyl linker (Ar-O-CH2) can cleave, as can the bond between the ethyl group and the piperazine nitrogen (O-CH2-CH2-N). Cleavage of the ether bond is a well-documented fragmentation pathway for aryl ethers.[6]

  • Benzylic-type Cleavage: Although not a classic benzylic position, the bond between the ethyl group and the piperazine ring is alpha to the piperazine nitrogen and beta to the aromatic ring, making it a likely site for fragmentation.

  • Formation of the 4-methylphenoxy radical or cation: Cleavage of the ether bond can lead to the formation of a stable 4-methylphenoxyl radical or a 4-methylphenoxonium ion.

  • Formation of the Piperazine-ethyl cation: Cleavage can also result in the charge being retained on the piperazine-containing fragment.

The following diagram illustrates the predicted major fragmentation pathways for protonated 1-[2-(4-methylphenoxy)ethyl]piperazine.

fragmentation_pathway cluster_frags Fragment Ions M 1-[2-(4-methylphenoxy)ethyl]piperazine [M+H]+ F1 m/z = 107 4-methylphenol M->F1 Cleavage of ether bond & H rearrangement F2 m/z = 121 4-methylphenoxy cation M->F2 Cleavage of ether bond F3 m/z = 87 Piperazine fragment M->F3 Cleavage of ethyl-piperazine bond & ring opening F4 m/z = 113 Piperazine-ethyl fragment M->F4 Cleavage of phenoxy-ethyl bond experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Create Serial Dilutions (Working Solutions) Stock->Working LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometry (ESI+, CID) LC->MS Process Data Acquisition & Processing MS->Process Analysis Fragmentation Pattern Analysis Process->Analysis

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing of 1-[2-(4-methylphenoxy)ethyl]piperazine

Introduction: Contextualizing 1-[2-(4-methylphenoxy)ethyl]piperazine 1-[2-(4-methylphenoxy)ethyl]piperazine is a small molecule belonging to the diverse class of piperazine derivatives. This structural class is prevalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing 1-[2-(4-methylphenoxy)ethyl]piperazine

1-[2-(4-methylphenoxy)ethyl]piperazine is a small molecule belonging to the diverse class of piperazine derivatives. This structural class is prevalent in numerous clinically significant drugs, targeting a wide array of biological systems, including central nervous system (CNS) receptors, inflammatory pathways, and infectious agents.[1] While specific pharmacological data for this exact molecule is not extensively published, its core structure—comprising a piperazine ring linked to a substituted phenoxy group—suggests potential biological activity that warrants in vivo characterization. For instance, a structurally related compound, MEPB, has shown efficacy in a mouse model of spinal bulbar muscular atrophy, demonstrating that this general scaffold can be successfully developed for in vivo applications.[2]

These application notes provide a comprehensive framework for designing and executing initial in vivo dosing studies for 1-[2-(4-methylphenoxy)ethyl]piperazine in rodent models. The protocols herein are built upon established principles of preclinical drug development and are designed to be adaptable based on the compound's empirically determined physicochemical properties and the specific research questions being addressed. Every step, from vehicle selection to study design, is critical for generating reliable and reproducible data.

Part 1: Critical Prerequisite: Formulation and Vehicle Selection

The success of any in vivo study hinges on the ability to deliver the test compound to the biological system in a consistent and bioavailable manner. For novel compounds like 1-[2-(4-methylphenoxy)ethyl]piperazine, which are often hydrophobic, developing a suitable formulation is the most critical first step.[3]

Scientific Rationale for Vehicle Selection

The primary goal is to create a formulation that is safe, non-toxic, and maintains the compound in a stable, homogenous state (solution or suspension) to ensure accurate dosing.[4] The vehicle itself must not have biological effects that could confound the interpretation of the compound's activity.[4][5] Therefore, a vehicle control group is an indispensable component of any study design.[4]

Decision Workflow for Vehicle Selection

The selection process is a systematic, multi-step evaluation of solubility and stability. The following diagram illustrates a typical decision-making workflow.

VehicleSelection A Start: Characterize Compound (Solubility, pKa, LogP) B Is it soluble in aqueous vehicles? (Saline, PBS, 5% Dextrose) A->B C Use Aqueous Vehicle. Protocol: Simple Dissolution. B->C Yes D Screen Co-solvents & Surfactants (PEG, Propylene Glycol, Tween 80, etc.) B->D No E Is a stable solution formed at required concentration? D->E F Use Co-solvent/Surfactant System. Protocol: Stepwise Dissolution. E->F Yes G Screen Suspending Agents (0.5% CMC, 0.5% Methylcellulose) E->G No H Is a homogenous, re-suspendable formulation achieved? G->H I Use Suspension. Protocol: Wetting & Levigation. H->I Yes J Consider Lipid-based Vehicles (Corn oil, Sesame oil) or Advanced Formulations (e.g., SEDDS) H->J No

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Table 1: Comparison of Common Preclinical Vehicles
Vehicle ComponentTypePrimary Use & PropertiesKey Considerations
0.9% Saline, PBS AqueousFor water-soluble compounds. Isotonic and generally non-toxic.[6]Not suitable for hydrophobic compounds.[7] Must be sterile for parenteral routes.
Carboxymethylcellulose (CMC) Suspending AgentForms stable suspensions for insoluble compounds (e.g., 0.5% w/v in water).[5]Can affect absorption rate. Requires vigorous mixing to ensure homogeneity.
Polyethylene Glycol (PEG 300/400) Co-solventDissolves a wide range of compounds. Often used in combination with other vehicles.[6]Can cause toxicity (e.g., motor impairment, renal issues) at high concentrations.[5]
Tween® 80 / Polysorbate 80 SurfactantImproves wetting and stability of suspensions. Used at low concentrations (1-5%).Can cause hypersensitivity reactions in some animals, especially with IV administration.
DMSO Co-solventPowerful solvent for highly insoluble compounds.[6]Can have its own biological effects and cause local irritation.[5] Use in minimal amounts (<10%) as part of a mixed-vehicle system.
Corn/Sesame Oil Lipid-basedFor highly lipophilic compounds. Suitable for oral, SC, and IM routes.[6]Cannot be used for IV administration. Variability in absorption.
Protocol 1: Preparation of a Test Suspension (0.5% CMC)

This protocol is a robust starting point for a hydrophobic compound like 1-[2-(4-methylphenoxy)ethyl]piperazine.

  • Prepare the Vehicle: Add 0.5 g of low-viscosity Carboxymethylcellulose (CMC) sodium salt to ~80 mL of sterile water. Stir vigorously with a magnetic stirrer for several hours, or overnight at 4°C, until a clear, homogenous solution is formed. Adjust the final volume to 100 mL.

  • Calculate Required Mass: Based on the desired highest dose concentration (e.g., 10 mg/mL for a 100 mg/kg dose at a 10 mL/kg volume) and total volume needed, weigh the appropriate amount of 1-[2-(4-methylphenoxy)ethyl]piperazine powder.

  • Wetting the Compound: Add a small amount of a wetting agent, such as 1-2 drops of Tween® 80, to the powder. Mix with a spatula to form a paste. This prevents clumping when the vehicle is added.

  • Levigation & Suspension: Slowly add the 0.5% CMC vehicle to the paste in small increments, triturating (grinding) with a mortar and pestle until a smooth, uniform suspension is formed.

  • Final Volume & Homogenization: Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final volume. Transfer to a storage vial and mix thoroughly by vortexing before each dose is drawn.

  • Stability Check: Visually inspect the formulation for any signs of precipitation or instability over the planned dosing period. It should be easily re-suspendable.[4]

Part 2: Core In Vivo Study Protocols

All animal experiments must be conducted in accordance with institutional guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC).[8] The following protocols are designed for initial screening in rodents (mice or rats).

Study 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD)

Objective: To determine the safety and tolerability of the compound and identify a dose range for subsequent efficacy or pharmacokinetic studies.

Methodology:

  • Animal Model: Use a common rodent strain (e.g., Swiss Webster or CD-1 mice), typically males, 8-10 weeks old.

  • Group Allocation: Assign 3-5 animals per group.[9]

  • Dose Selection: Based on literature for similar piperazine compounds, a logarithmic dose escalation is a standard approach.[9]

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 300 mg/kg

  • Administration: Administer a single dose via the intended route of administration (oral gavage is a common starting point).[9][10] Ensure the dosing volume is appropriate for the species (see Table 2).[8][11]

  • Monitoring: Observe animals closely for the first 4-6 hours post-dose, and then daily for 7-14 days. Record:

    • Clinical signs of toxicity (e.g., lethargy, changes in posture, tremors, respiratory distress).

    • Body weight changes.

    • Any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or other severe signs of toxicity. This information is crucial for designing subsequent studies.

Table 2: Recommended Dosing Volumes in Laboratory Animals
SpeciesRoute of AdministrationRecommended Max Volume (mL/kg)
Mouse Oral (PO) Gavage10
Intraperitoneal (IP)10
Intravenous (IV) Bolus5
Subcutaneous (SC)5
Rat Oral (PO) Gavage5-10[10]
Intraperitoneal (IP)10
Intravenous (IV) Bolus5
Subcutaneous (SC)5
Source: Adapted from institutional animal care guidelines.[8][11]
Study 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration. This study determines key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life (T½).

Methodology:

  • Animal Model: Typically performed in rats (e.g., Sprague-Dawley) due to their larger blood volume, allowing for serial sampling from a single animal.

  • Group Allocation:

    • Group 1 (Oral): A single, well-tolerated dose determined from the MTD study (e.g., 30 mg/kg).

    • Group 2 (Intravenous - Optional but Recommended): A lower dose (e.g., 1-2 mg/kg) administered as a bolus via the tail vein. This allows for the determination of absolute bioavailability.

  • Dosing: Administer the compound as a single dose. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be:

    • Pre-dose (0), 5 min (IV only), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-[2-(4-methylphenoxy)ethyl]piperazine in plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time to generate the PK profile and calculate key parameters.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Reporting A Select Dose Level (from MTD study) B Prepare Formulation (e.g., 0.5% CMC suspension) A->B C Acclimate & Fast Animals (e.g., overnight for PO dosing) B->C D Administer Dose (PO or IV) Record T=0 C->D E Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Process Blood to Plasma Store at -80°C E->F G LC-MS/MS Bioanalysis Quantify Drug in Plasma F->G H PK Data Modeling (e.g., Non-compartmental analysis) G->H I Report Parameters (Cmax, Tmax, AUC, T½) H->I

Caption: Stepwise workflow for a typical single-dose pharmacokinetic study.

References

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Method

Application Note: Preclinical Formulation Strategies for 1-[2-(4-methylphenoxy)ethyl]piperazine

Executive Summary & Pharmacological Context The translation of arylpiperazine derivatives from discovery to in vivo preclinical models is frequently bottlenecked by suboptimal physicochemical properties. While the pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The translation of arylpiperazine derivatives from discovery to in vivo preclinical models is frequently bottlenecked by suboptimal physicochemical properties. While the piperazine ring is widely regarded as a privileged scaffold in drug discovery due to its ability to modulate protonation states and charge distribution[1], the addition of highly lipophilic moieties—such as the 4-methylphenoxy group—drastically alters the molecule's hydration dynamics.

Formulating 1-[2-(4-methylphenoxy)ethyl]piperazine requires a strategic balance. The molecule possesses a dual-nitrogen core: a tertiary amine (N1) linked to the phenoxyethyl tail, and a secondary amine (N4) that remains unsubstituted. While this structural simplicity allows for chemical adaptability[1], it presents a distinct formulation challenge: the basic N4 amine drives pH-dependent solubility, but the hydrophobic 4-methylphenoxy tail promotes rapid precipitation in physiological media[2]. Furthermore, piperazine derivatives have been shown to act as permeation enhancers by increasing cell force generation and modulating epithelial tight junctions[3]. This intrinsic property can augment oral absorption but requires precise vehicle selection to prevent localized gastrointestinal toxicity.

This application note provides validated, self-correcting protocols for formulating 1-[2-(4-methylphenoxy)ethyl]piperazine for both intravenous (IV) and per os (PO) preclinical dosing.

Physicochemical Profiling & Causality

Before selecting a vehicle, it is critical to understand the causality behind the molecule's phase behavior. The basic nitrogen atoms dictate that solubility will be highly pH-dependent[2]. At gastric pH (1.5–3.5), the N4 amine (pKa ~9.8) is fully protonated, yielding high solubility. However, as the compound transitions to the neutral pH of the intestinal lumen or systemic circulation (pH 7.4), the degree of ionization decreases. Without formulation intervention, the lipophilic 4-methylphenoxy group will drive thermodynamic instability, leading to precipitation.

Table 1: Estimated Physicochemical Parameters & Formulation Implications

ParameterEstimated ValueMechanistic Implication for Formulation
Molecular Weight 220.31 g/mol Low MW favors rapid transcellular diffusion across the lipid bilayer.
pKa (N4 Secondary Amine) ~9.8Highly protonated at acidic pH. Requires acidic vehicle for initial dissolution[2].
pKa (N1 Tertiary Amine) ~4.5Remains largely unprotonated at physiological pH.
LogP (Lipophilicity) ~2.8Highly lipophilic tail necessitates cyclodextrins or surfactants for aqueous IV dosing.
Aqueous Sol. (pH 7.4) < 0.1 mg/mLPoorly soluble free base; high risk of precipitation in systemic circulation.

Formulation Strategy & Decision Workflow

To prevent formulation failure during costly in vivo studies, vehicle selection must follow a rigorous decision tree based on thermodynamic solubility assays (e.g., the shake-flask method)[2].

Workflow API 1-[2-(4-methylphenoxy)ethyl]piperazine (Free Base) Prop Physicochemical Profiling pKa ~9.8 | LogP ~2.8 API->Prop Salt Salt Formation (e.g., HCl / Mesylate) Prop->Salt SolTest Thermodynamic Solubility (Shake-Flask Method) Salt->SolTest Decision Solubility > 2 mg/mL at pH 7.4? SolTest->Decision Buffer Aqueous Buffer Formulation (e.g., PBS) Decision->Buffer Yes Advanced Advanced Solubilization Required Decision->Advanced No HPBCD Inclusion Complexation (20% HP-β-CD) Advanced->HPBCD Micelle Micellar/Cosolvent System (DMSO/Tween-80) Advanced->Micelle

Figure 1: Decision tree for formulating 1-[2-(4-methylphenoxy)ethyl]piperazine.

Validated Preclinical Formulation Protocols

The following protocols are designed as self-validating systems . Each critical step includes a physical or analytical checkpoint to ensure the formulation's integrity before proceeding to animal dosing.

Protocol A: 20% HP-β-CD Aqueous Inclusion Complex (For IV and PO Dosing)

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic 4-methylphenoxy tail, while its hydrophilic exterior maintains aqueous solubility. The basic piperazine ring remains exposed to the aqueous environment, maintaining its protonated state.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Weigh the required mass of 1-[2-(4-methylphenoxy)ethyl]piperazine (free base) to achieve the target dose (e.g., 5 mg/mL) and add it to the HP-β-CD solution.

  • pH-Driven Dissolution: Add 0.1 N HCl dropwise while stirring until the pH reaches ~4.0.

    • Validation Checkpoint 1: The solution must transition from a cloudy suspension to a completely clear liquid. This visual clarity confirms the complete protonation of the N4 secondary amine. If turbidity persists, the thermodynamic solubility limit has been exceeded.

  • Complexation: Protect from light and stir continuously for 12 hours at room temperature to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Back-Titration: Slowly add 0.1 N NaOH dropwise to adjust the pH to 6.5–7.0 (suitable for IV injection).

    • Validation Checkpoint 2: Monitor for precipitation. A shift to opalescence indicates that the HP-β-CD hydrophobic cavity is insufficient to shield the unprotonated 4-methylphenoxy tail at neutral pH. If this occurs, the HP-β-CD concentration must be increased (up to 30%).

  • Sterilization & Assay: Filter the solution through a 0.22 µm PVDF membrane.

    • Validation Checkpoint 3: Assay the filtrate via HPLC-UV. A concentration recovery of >95% validates that the drug is fully complexed and was not retained on the filter membrane.

Protocol B: Lipid-Based Cosolvent System (For High-Dose Toxicity Studies)

Mechanism: When high doses are required that exceed cyclodextrin capacity, a micellar system is employed. DMSO acts as a powerful initial solvent, while Tween-80 (a non-ionic surfactant) forms micelles that trap the lipophilic compound upon the addition of an aqueous phase.

  • Initial Solubilization: Dissolve the API in 100% DMSO (final volume will be 5% of the total formulation). Vortex until completely clear.

  • Surfactant Addition: Add Tween-80 (10% of final volume) directly to the DMSO/API solution. Vortex vigorously for 2 minutes.

    • Causality Note: Mixing the surfactant with the organic phase before adding water is critical. It coats the solvated API molecules, preventing rapid nucleation when the polarity of the solvent abruptly changes.

  • Aqueous Phase Addition: While continuously vortexing, add sterile Saline (85% of final volume) dropwise.

    • Validation Checkpoint 4: Rapid addition of saline will cause localized supersaturation and irreversible precipitation. The solution must remain optically clear.

  • Micellar Validation: Analyze the formulation using Dynamic Light Scattering (DLS).

    • Validation Checkpoint 5: DLS must show a monodisperse micellar population (typically <15 nm). High polydispersity or particles >100 nm indicate unstable drug aggregates, meaning the formulation will likely precipitate upon IV injection.

Intestinal Permeability & Absorption Dynamics

When administered orally, piperazine derivatives exhibit unique absorption dynamics. Research indicates that piperazine scaffolds can act as permeation enhancers by increasing myosin-mediated cellular contraction, which subsequently disrupts cadherin structures and opens tight junctions[3].

This means 1-[2-(4-methylphenoxy)ethyl]piperazine may facilitate its own paracellular transport across the intestinal epithelium, mitigating some of the bioavailability issues typically associated with high-LogP compounds[1].

Absorption Dose PO Administration (Formulated API) Lumen Intestinal Lumen Dissolution & Release Dose->Lumen Epithelium Epithelial Membrane (Lipid Bilayer) Lumen->Epithelium Transcellular Diffusion TightJunction Tight Junctions (Paracellular Route) Lumen->TightJunction Piperazine-mediated Permeation Enhancement Blood Portal Vein Systemic Circulation Epithelium->Blood TightJunction->Blood

Figure 2: Dual-pathway intestinal absorption dynamics of piperazine derivatives.

References

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:

  • [2] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. BenchChem. Available at:

  • [3] Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 1-[2-(4-methylphenoxy)ethyl]piperazine in Aqueous Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation professionals facing aqueous solubility challenges with 1-[2-(4-methylphenoxy)ethyl]piperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation professionals facing aqueous solubility challenges with 1-[2-(4-methylphenoxy)ethyl]piperazine .

Because this compound features a highly lipophilic 4-methylphenoxyethyl tail coupled with a basic piperazine ring (pKa ~9.8), it acts as a lipophilic weak base. While the piperazine nitrogen is protonated at physiological pH (7.4), the dominant hydrophobic forces often lead to severe aggregation and precipitation in aqueous environments [1]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Solubilization Decision Workflow

SolubilizationWorkflow Start 1-[2-(4-methylphenoxy)ethyl]piperazine (Free Base) CheckAssay Determine Assay Requirements Start->CheckAssay InVitro In Vitro / Cell Culture (pH 7.4 Media) CheckAssay->InVitro InVivo In Vivo / Animal Dosing (High Concentration) CheckAssay->InVivo SaltForm Salt Formation (HCl Salt Generation) InVitro->SaltForm Preferred (>90%) Cosolvent Cosolvent System (DMSO / PEG400) InVitro->Cosolvent <0.1% DMSO Limit InVivo->Cosolvent If Lipophilicity Dominates Cyclodextrin HP-β-CD Complexation (Inclusion Complex) InVivo->Cyclodextrin High Tolerability Sol1 Aqueous Soluble Stock Solution SaltForm->Sol1 Cosolvent->Sol1 Sol2 Clear Formulation for Injection Cyclodextrin->Sol2

Workflow for selecting the optimal solubilization strategy based on experimental requirements.

Troubleshooting & FAQs

Q1: Why does my compound precipitate in cell culture media (pH 7.4) even when pre-dissolved in 100% DMSO?

Causality: You are experiencing "solvent shift precipitation" [2]. When a highly concentrated DMSO stock of 1-[2-(4-methylphenoxy)ethyl]piperazine is spiked into aqueous media, the DMSO rapidly diffuses into the water. This leaves the lipophilic free base locally supersaturated. Because the hydrophobic effect of the 4-methylphenoxy group outweighs the solvation of the protonated piperazine at pH 7.4, the molecules aggregate and crash out of solution (Ostwald ripening). Solution: To prevent this, keep the final DMSO concentration strictly below 0.1% (v/v) to avoid solvent toxicity [3], or switch to a thermodynamically stable solubilization method, such as salt formation or cyclodextrin complexation.

Q2: How can I formulate this compound for high-dose in vivo studies without exceeding solvent toxicity limits?

Causality: High-dose in vivo studies require high drug concentrations in small injection volumes. Standard cosolvents (like PEG400 or Tween 80) can cause hemolysis or injection-site necrosis at high percentages. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The lipophilic 4-methylphenoxyethyl moiety perfectly inserts into the hydrophobic cavity of the β-cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility [4]. This 1:1 inclusion complex masks the hydrophobicity of the drug, allowing for clear, injectable aqueous formulations without the use of harsh organic solvents.

Q3: Should I synthesize a salt form of the compound, and how does it help?

Causality: Yes. The free base of a secondary/tertiary amine is inherently lipophilic. By reacting the basic piperazine nitrogen with a strong acid (like HCl), you form an ionized ammonium salt. The introduction of the formal positive charge and the chloride counterion dramatically lowers the crystal lattice energy and increases the hydration energy, drastically improving thermodynamic solubility in water. Solution: Follow the Hydrochloride Salt Generation protocol below to create a stable, water-soluble dry powder.

Experimental Protocols

Protocol A: Hydrochloride Salt Generation (Self-Validating System)

This protocol converts the poorly soluble free base into a highly water-soluble hydrochloride (HCl) salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 1-[2-(4-methylphenoxy)ethyl]piperazine (free base) in a minimal volume of anhydrous diethyl ether or a 1:1 mixture of diethyl ether and absolute ethanol under an inert nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl (e.g., 2.0 M solution in diethyl ether) dropwise while stirring vigorously at 0°C (ice bath). A white precipitate should begin to form immediately.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete salt formation and crystal maturation.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base.

  • Drying: Dry the resulting solid under high vacuum at 40°C overnight to remove residual solvent.

  • Self-Validation Step: Weigh 10 mg of the dried powder and add it to 1 mL of deionized water. It should dissolve instantly to form a clear solution. Measure the pH; a successful mono- or di-hydrochloride salt solution will typically register an acidic pH (pH 4.5–6.0).

Protocol B: HP-β-CD Inclusion Complexation

This protocol is ideal for in vivo formulations where salt forms still exhibit limited solubility at physiological pH.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in phosphate-buffered saline (PBS, pH 7.4).

  • Guest Addition: Add the 1-[2-(4-methylphenoxy)ethyl]piperazine free base to the cyclodextrin solution. Aim for a 1:2 molar ratio (Drug:Cyclodextrin) to ensure complete encapsulation.

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours. The mechanical agitation and heat provide the activation energy required for the lipophilic tail to displace water molecules inside the cyclodextrin cavity [5].

  • Clarification: Filter the resulting mixture through a 0.22 µm PES (Polyethersulfone) syringe filter. This critical step removes any uncomplexed, precipitated drug.

  • Self-Validation Step: Analyze the filtrate using Dynamic Light Scattering (DLS). A successful inclusion complex will show a monodisperse peak at <5 nm. If peaks >200 nm are present, colloidal aggregates have formed, indicating incomplete complexation or solvent shift precipitation.

Data Presentation: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionMax Estimated Aqueous Conc.Primary ApplicationProsCons
100% DMSO Stock Solvation of lipophilic domains< 0.1 mg/mL (in media)In vitro screeningEasy to prepareHigh risk of solvent shift precipitation [2]; Cytotoxic >0.1% [3]
HCl Salt Formation Ionization / Hydration energy increase> 50 mg/mL (in pure H₂O)Stock storage, Oral dosingHigh thermodynamic stabilityMay still precipitate if buffered to pH > 8.0
HP-β-CD Complexation Hydrophobic cavity inclusion10 - 30 mg/mL (in PBS)In vivo IV/IP injectionExcellent biocompatibility; no pH dependenceRequires 24-48h preparation time; limits drug load

References

  • Sugano, K., et al. "Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Loftsson, T., et al. "β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties." PMC, National Institutes of Health. Available at:[Link]

  • Pitha, J., et al. "Cyclodextrin complexation." US Patent 5472954A, Google Patents.
Optimization

Technical Support Center: Purification of 1-[2-(4-methylphenoxy)ethyl]piperazine

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-[2-(4-methylphenoxy)ethyl]piperazine. It is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-[2-(4-methylphenoxy)ethyl]piperazine. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this compound, which is commonly synthesized via a Williamson ether synthesis or related nucleophilic substitution reactions.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My ¹H NMR spectrum shows a significant amount of unreacted p-cresol. How can I remove this acidic impurity?

A1: The presence of residual p-cresol (4-methylphenol) is a common issue stemming from the Williamson ether synthesis. Due to its acidic nature (pKa ≈ 10.2), it can be effectively removed by exploiting its solubility in an aqueous basic solution.

  • Causality: Your target compound, 1-[2-(4-methylphenoxy)ethyl]piperazine, is basic due to the two nitrogen atoms in the piperazine ring. p-Cresol is acidic. An acid-base extraction will selectively convert the p-cresol into its water-soluble salt (sodium 4-methylphenoxide), while your basic product remains in the organic layer.[1][2]

  • Solution: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash deprotonates the p-cresol, pulling it into the aqueous layer.[3] Repeat the wash 2-3 times to ensure complete removal.

  • Validation: After the washes, spot the organic layer on a TLC plate against a standard of p-cresol to confirm its absence. Alternatively, a small sample can be analyzed by LC-MS.

Q2: I've identified a major byproduct with a higher molecular weight, which I suspect is the 1,4-disubstituted piperazine. How do I separate it from my desired mono-substituted product?

A2: This is a classic challenge in piperazine chemistry. When piperazine is used as a starting material, a competitive reaction can lead to the formation of 1,4-bis[2-(4-methylphenoxy)ethyl]piperazine.[4] Separating these two compounds can be difficult due to their similar polarities.

  • Causality: The di-substituted byproduct lacks the N-H proton of your desired mono-substituted product, making it slightly less polar and unable to act as a hydrogen bond donor. This subtle difference is key to its separation.

  • Primary Solution (Chromatography): Flash column chromatography on silica gel is the most effective method.[5]

    • Solvent System: Start with a non-polar eluent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. The less polar di-substituted byproduct will elute first.

    • Pro-Tip for Tailing: Piperazine compounds can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.[6] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase. This deactivates the acidic sites on the silica.

  • Alternative Solution (Recrystallization via Salt Formation): If the concentration of the byproduct is not too high, fractional crystallization of a salt can be effective. Your mono-substituted product has two basic nitrogens, while the di-substituted product has two sterically hindered nitrogens. Converting the crude mixture to a salt (e.g., the dihydrochloride or diacetate) may alter the crystal packing and solubility properties enough to allow for selective precipitation of the desired product's salt.[7]

Q3: My yield is very low after purifying my compound by column chromatography on silica gel. What is causing this loss of product?

A3: Significant product loss on a silica gel column is a frequent problem with basic compounds like piperazines.

  • Causality: The highly polar and basic nature of your compound leads to strong, sometimes irreversible, adsorption onto the acidic silica gel stationary phase.[6] This is especially problematic if the column is not run efficiently.

  • Troubleshooting Steps:

    • Check TLC First: Ensure your chosen solvent system gives your product an Rf value between 0.2 and 0.4. An Rf that is too low means the compound is sticking to the silica.[5]

    • Use a Basic Modifier: As mentioned in A2, always add 0.5-1% triethylamine or a similar base to your eluent to prevent strong adsorption and peak tailing.

    • Pre-treat the Silica: You can create a less acidic stationary phase by preparing your column slurry with the eluent mixture that already contains the basic modifier. This passivates the active sites before your compound is loaded.

    • Consider an Alternative Stationary Phase: If the problem persists, switch to a more inert stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica (reverse-phase chromatography).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-[2-(4-methylphenoxy)ethyl]piperazine that I should consider during purification?

A1: The purification strategy is dictated by the molecule's structure.

  • Basicity: The piperazine moiety contains two nitrogen atoms with pKa values typically around 5-6 and 9-10.[6] This makes the molecule basic and allows for purification techniques involving acid-base chemistry.

  • Polarity: The presence of the ether oxygen and the two nitrogen atoms makes the molecule quite polar, influencing its solubility and behavior in chromatographic systems.

  • Hygroscopicity: Piperazine and its derivatives can readily absorb moisture from the air, which can affect accurate weighing and may require drying under a high vacuum.[6]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of methods provides the most comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity (>1-5%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities. The mass spectrometer can help identify impurities by their molecular weight.[8]

  • GC-FID (Gas Chromatography-Flame Ionization Detection): A robust and validated method for quantifying volatile impurities, including residual solvents and some starting materials.[9][10] Due to the low volatility of your product, a high-temperature column and method may be necessary.

  • Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is a strong indicator of high purity.

Q3: How do I choose the best primary purification technique: acid-base extraction, column chromatography, or recrystallization?

A3: The choice depends on the nature and quantity of the impurities. The following diagram illustrates a logical workflow for selecting a purification strategy.

Purification Strategy Selection

G start Analyze Crude Product (TLC, NMR, LC-MS) acid_impurity Acidic Impurities Present? (e.g., p-cresol) start->acid_impurity basic_impurity Basic Impurities Present? (e.g., unreacted piperazine) acid_impurity->basic_impurity No acid_wash Perform Basic Wash (e.g., aq. NaOH) acid_impurity->acid_wash Yes neutral_impurity Neutral/Similar Polarity Impurities? (e.g., di-substituted byproduct) basic_impurity->neutral_impurity No base_wash Perform Acidic Wash (e.g., dil. aq. HCl) basic_impurity->base_wash Yes final_purity Is Product Crystalline & >95% Pure? neutral_impurity->final_purity No chromatography Perform Column Chromatography (Silica + TEA or Alumina) neutral_impurity->chromatography Yes recrystallize Recrystallize (from suitable solvent or as a salt) final_purity->recrystallize Yes dry Dry Under High Vacuum final_purity->dry No, but clean acid_wash->basic_impurity base_wash->neutral_impurity chromatography->final_purity recrystallize->dry end High-Purity Product dry->end

Caption: A decision-making flowchart for purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to remove acidic (e.g., p-cresol) and excess basic (e.g., piperazine) starting materials.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Basic Wash (Removes Acidic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.[3]

  • Acidic Wash (Removes Basic Impurities): To the organic layer remaining in the funnel, add an equal volume of 1 M HCl solution. Shake as described above. Drain the lower aqueous layer. Repeat this wash.[11]

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to initiate drying.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Acid-Base Extraction Visualization

G start Crude Product in Organic Solvent (Product + p-cresol + piperazine) step1 Organic Layer (Product + p-cresol + piperazine) Aqueous Layer (1M NaOH) start->step1 Add 1M NaOH step2 Organic Layer (Product + piperazine) Aqueous Layer (Sodium p-cresolate) step1->step2 Separate Layers step3 Organic Layer (Product + piperazine) Aqueous Layer (1M HCl) step2:f0->step3 Add 1M HCl step4 Organic Layer (Product) Aqueous Layer (Piperazine Dihydrochloride) step3->step4 Separate Layers end Pure Product in Organic Layer step4:f0->end

Caption: Visual workflow of the acid-base extraction process.

Protocol 2: Flash Column Chromatography

This protocol is optimized for separating the mono-substituted product from the di-substituted byproduct.

  • TLC Analysis: Develop a solvent system using TLC. A good starting point is 95:5 Dichloromethane:Methanol. Add 0.5% triethylamine to the solvent jar. Aim for an Rf of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (containing triethylamine).

  • Sample Loading: Dissolve the crude product from the acid-base wash in a minimal amount of the mobile phase. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase. If separation is difficult, a shallow gradient may be necessary (e.g., starting with 100% DCM and slowly increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization via Salt Formation

This method can yield highly pure, crystalline material.

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of concentrated HCl in isopropanol (or a similar non-aqueous acidic solution) dropwise until the solution is acidic (check with pH paper). You should see a precipitate form.

  • Crystallization: The hydrochloride salt will precipitate. You can encourage further crystallization by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether) to remove any soluble impurities.

  • Drying: Dry the pure salt product in a vacuum oven.

Section 4: Impurity Profile and Management

Impurity NameLikely OriginIdentification MethodRecommended Removal Strategy
p-Cresol (4-methylphenol) Unreacted starting material¹H NMR, GC-MSBasic wash (aq. NaOH or NaHCO₃)
Piperazine Unreacted starting material¹H NMR, LC-MSAcidic wash (aq. HCl)
1,4-bis[2-(4-methylphenoxy)ethyl]piperazine Di-substitution byproduct¹H NMR, LC-MSFlash column chromatography (silica + TEA)
Residual Solvents (e.g., Toluene, DMF) Reaction or workup solvent¹H NMR, GC-MSDrying under high vacuum; Trituration
Oxidation/Degradation Products Improper storage or harsh reaction/workup conditionsLC-MSColumn chromatography; Recrystallization

Section 5: References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine. Retrieved from

  • Antal, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2999. Retrieved from [Link]

  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • Formacionpoliticaisc. (2025). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Piperazine Impurities and Related Compound. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Retrieved from [Link]

  • Wu, X. et al. (2012). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o408. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • Unknown. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • All About Drugs. (2026). ANALYTICAL CHEM (API). Retrieved from [Link]

  • Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Retrieved from

  • ChEMBL. (n.d.). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenat.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(4-methylphenoxy)ethyl]piperazine

A Guide for Researchers on Minimizing Side Reactions and Optimizing Purity Welcome to the technical support center for the synthesis of 1-[2-(4-methylphenoxy)ethyl]piperazine. This guide is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Minimizing Side Reactions and Optimizing Purity

Welcome to the technical support center for the synthesis of 1-[2-(4-methylphenoxy)ethyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar N-substituted piperazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this synthesis, particularly the control of side reactions.

The primary challenge in the N-alkylation of piperazine is achieving selective mono-substitution. Due to the presence of two secondary amine groups with similar nucleophilicity, the formation of the undesired 1,4-disubstituted byproduct is a common and often significant issue. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction, ensuring high yield and purity of the desired mono-alkylated product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common side reaction when preparing 1-[2-(4-methylphenoxy)ethyl]piperazine, and why does it occur?

A1: The most prevalent side reaction is the formation of the 1,4-disubstituted byproduct, 1,4-bis[2-(4-methylphenoxy)ethyl]piperazine .

This occurs because piperazine has two nucleophilic secondary amine nitrogens. After the first successful N-alkylation to form the desired mono-substituted product, the remaining secondary amine on the product is still nucleophilic and can react with another molecule of the alkylating agent, 2-(4-methylphenoxy)ethyl halide. This leads to a mixture of mono- and di-substituted products, which can be difficult to separate. The amount of di-substitution is a significant challenge that needs to be controlled.[1][2]

Side_Reaction Piperazine Piperazine Mono_Product Desired Product 1-[2-(4-methylphenoxy)ethyl]piperazine Piperazine->Mono_Product + R-X Alkyl_Halide 2-(4-methylphenoxy)ethyl halide (R-X) Di_Product Side Product 1,4-Disubstituted Piperazine Mono_Product->Di_Product + R-X

Caption: Primary reaction pathway and the common di-alkylation side reaction.

Q2: How can I control the reaction to favor the formation of the mono-alkylated product?

A2: There are two primary strategies to achieve selective mono-alkylation and suppress the formation of the di-substituted byproduct:

  • Stoichiometric Control (Excess Piperazine): Using a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the already-substituted product.[1] While effective, this method requires the removal of a large amount of unreacted piperazine during workup.

  • Use of a Protecting Group: This is a more robust and widely used method in medicinal chemistry.[3] One of the piperazine nitrogens is temporarily "blocked" with a protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This deactivates one nitrogen, allowing the alkylation to occur selectively at the unprotected nitrogen.[4][5] The protecting group is then removed in a subsequent step to yield the final mono-substituted product.

Workflow_Protecting_Group start Piperazine step1 Step 1: Mono-Protection (e.g., with Boc₂O) start->step1 protected_piperazine N-Boc-piperazine step1->protected_piperazine step2 Step 2: Selective N-Alkylation with 2-(4-methylphenoxy)ethyl halide protected_piperazine->step2 protected_product N-Boc-Protected Product step2->protected_product step3 Step 3: Deprotection (e.g., with TFA or HCl) protected_product->step3 final_product Pure Mono-Substituted Product step3->final_product

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

Q3: Which protecting group, Boc or Cbz, is better for this synthesis?

A3: Both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices, and the decision often depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.

Protecting GroupStructureProtection ReagentDeprotection ConditionsKey Considerations
Boc -C(O)O-t-BuDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[6]Advantage: Deprotection byproducts (isobutylene and CO₂) are volatile and easily removed. Disadvantage: Sensitive to strong acids.
Cbz -C(O)OCH₂PhBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂/Pd-C).Advantage: Orthogonal to acid/base-labile groups. Disadvantage: Not suitable if your molecule contains other functional groups that can be reduced (e.g., alkynes, some aromatic systems).

Scientist's Note: For most applications where acidic conditions are tolerated, the Boc group is often preferred due to the clean and simple deprotection workup.[4]

Q4: I am performing a direct alkylation without a protecting group. What are the optimal conditions (base, solvent, temperature)?

A4: To maximize the yield of the mono-substituted product in a direct alkylation, careful selection of reaction parameters is critical.

  • Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is generally preferred.[5][7] These bases are sufficient to neutralize the HCl or HBr formed during the reaction without significantly increasing the nucleophilicity of the mono-substituted product, which would promote di-alkylation. Stronger bases like NaH or LDA are generally avoided as they can lead to more side products.

  • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices.[5][8] They effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature: The reaction is typically heated to between 50-80°C to ensure a reasonable reaction rate.[5] Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating, which can lead to byproduct formation.

Experimental Protocols
Protocol 1: Selective Mono-Alkylation via N-Boc-Piperazine

This protocol is the recommended method for achieving high purity and avoiding di-substitution. It involves three stages: protection, alkylation, and deprotection.

Stage A: Mono-Boc Protection of Piperazine [9]

  • Setup: In a round-bottom flask, dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM. Add this solution dropwise to the stirred piperazine solution at room temperature over 2-3 hours.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue. The major byproduct, di-Boc-piperazine, is insoluble and can be removed by filtration.

    • Extract the aqueous filtrate with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine, which can often be used without further purification.

Stage B: N-Alkylation of 1-Boc-Piperazine

  • Setup: To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

  • Reagent Addition: Add 2-(4-methylphenoxy)ethyl chloride or bromide (1.1 eq.) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 70-80°C and monitor progress by TLC.

  • Workup:

    • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure N-Boc-1-[2-(4-methylphenoxy)ethyl]piperazine.

Stage C: Boc Deprotection [10]

  • Setup: Dissolve the purified Boc-protected product (1.0 eq.) in DCM.

  • Reagent Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 4-5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >10 with 4M NaOH.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-[2-(4-methylphenoxy)ethyl]piperazine.

Q5: How can I effectively purify the final product and remove the di-substituted byproduct?

A5: Purification can be challenging if the reaction generates a significant amount of the di-substituted byproduct.

  • Column Chromatography: This is the most effective method for separating the mono- and di-substituted products. The di-substituted product is significantly less polar than the mono-substituted product (which has a free N-H group). A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, will allow for good separation.[5]

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with dilute acid (e.g., 1M HCl), the basic piperazine products will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified products, although this will not separate the mono- and di-substituted compounds from each other.

  • Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[11][12] Often, the product is converted to a salt (e.g., hydrochloride or hydrobromide) to facilitate the formation of a stable, crystalline solid.[11]

References
  • MacMillan, D. W. C., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • Stahl, S. S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Pollard, C. B., et al. (1957). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
  • Batra, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Unnamed Author. Manufacturing Process. Provided by search.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • K-Bio. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Lundbeck A/S. (2008). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Unnamed Author. (2014). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. Acta Crystallographica Section E: Structure Reports Online.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Understanding the Synthesis and Purity of 1-(2-Chloroethyl)piperidine Hydrochloride. Available at: [Link]

  • BenchChem. (2026). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. [Online PDF].
  • CN103254153A. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Popa, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • CN115703750A. (2023). Extraction and purification method of 1-amino-4-methylpiperazine.
  • US20130116245A1. (2013). Alkylated piperazine compounds.
  • Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • CN103224476A. (2013). New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

Sources

Optimization

Technical Support Center: Troubleshooting 1-[2-(4-methylphenoxy)ethyl]piperazine Receptor Binding

Welcome to the Advanced Diagnostics guide for aryloxyethylpiperazine GPCR assays. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic binding data, low signal-to-noise ratios, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics guide for aryloxyethylpiperazine GPCR assays. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic binding data, low signal-to-noise ratios, or complete loss of affinity when working with lipophilic piperazine derivatives.

The compound 1-[2-(4-methylphenoxy)ethyl]piperazine is a classic pharmacophore scaffold that targets aminergic G-protein coupled receptors (GPCRs), particularly the 5-HT1A, 5-HT7, and dopaminergic receptors. Successful assay design requires a deep understanding of the chemical physics driving the ligand-receptor interaction.

Mechanistic Grounding: How Arylpiperazines Bind

To troubleshoot effectively, we must first understand the causality of binding. Arylpiperazines anchor to aminergic GPCRs via a highly conserved dual-interaction mechanism[1]:

  • The Ionic Anchor: The basic nitrogen of the piperazine ring must be protonated to form a critical charge-assisted hydrogen bond with a conserved Aspartate residue in Transmembrane Helix 3 (e.g., Asp3.32 / Asp116 in 5-HT1A)[2].

  • The Hydrophobic Anchor: The lipophilic 4-methylphenoxy tail partitions into a hydrophobic pocket formed by aromatic residues in Transmembrane Helices 5 and 6 (e.g., Phe6.52)[1].

BindingMechanism cluster_GPCR Aminergic GPCR Binding Pocket Ligand 1-[2-(4-methylphenoxy) ethyl]piperazine Asp Asp3.32 (TM3) Carboxylate (-) Ligand->Asp Ionic Bond (Requires pH < 7.8) Phe Phe6.52 (TM6) Aromatic Ring Ligand->Phe Hydrophobic / π-π (Lipophilic tail)

Fig 1: Molecular anchoring of aryloxyethylpiperazines within the GPCR transmembrane binding pocket.

Diagnostic Flowchart

Troubleshooting Start Issue: Poor Specific Binding Q1 Is Nonspecific Binding (NSB) >30%? Start->Q1 Q2 Is Total Binding Signal Low? Q1->Q2 No Sol1 Add 0.1% BSA & Use Low-Bind Plates Q1->Sol1 Yes (Lipid/Plastic Adhesion) Sol2 Check Buffer pH (7.4) Ensure Piperazine is Protonated Q2->Sol2 Yes (Loss of Ionic Anchor) Sol3 Add 5mM MgCl2 to Stabilize GPCR High-Affinity State Q2->Sol3 No (Receptor Uncoupled)

Fig 2: Diagnostic flowchart for resolving low specific binding signals in arylpiperazine assays.

Frequently Asked Questions (Troubleshooting Modules)

Q: My specific binding signal is indistinguishable from the background. The ligand doesn't seem to recognize the receptor at all. What is wrong? A: Check the pH of your assay buffer immediately. The secondary amine of the piperazine ring has a pKa of approximately 8.5 to 9.0. If your buffer pH drifts above 7.8 (which frequently happens if Tris buffers are prepared at room temperature but used on ice), the piperazine nitrogen becomes deprotonated. Without the positive charge, the critical ionic bond with the receptor's Asp3.32 residue cannot form, resulting in a near-total loss of affinity[2]. Solution: strictly buffer your assay to pH 7.4 at the exact temperature the assay will be run.

Q: I am seeing massive well-to-well variability and high background noise (Nonspecific Binding > 40%). A: This is a classic symptom of lipophilic partitioning. The 4-methylphenoxy moiety is highly hydrophobic. In an aqueous buffer, the compound will either form micelles or stick to the walls of standard polypropylene microtiter plates and pipette tips. Solution: You must introduce a carrier protein. Adding 0.1% fatty-acid-free Bovine Serum Albumin (BSA) to your assay buffer will chaperone the ligand in solution, preventing it from crashing out or adhering to plastics.

Q: My binding curve is shallow, and the calculated Kd​ is 10-100x higher (lower affinity) than expected for an arylpiperazine. A: Your GPCRs are likely uncoupled from their intracellular G-proteins. Agonist and partial-agonist arylpiperazines exhibit their highest affinity only when the GPCR is in the active, G-protein-coupled ternary state[3]. Solution: Ensure your buffer contains 5 mM MgCl2​ . Divalent cations are strictly required to stabilize the G-protein complex. Conversely, ensure your buffer is completely free of GTP or GTP γ S, which actively uncouple the receptor and shift it to a low-affinity state.

Self-Validating Experimental Protocol: Radioligand Competition Binding

To ensure trustworthy data, use this optimized, self-validating protocol for testing 1-[2-(4-methylphenoxy)ethyl]piperazine against membrane-bound GPCRs.

Step 1: Buffer Preparation (The Foundation) Prepare 50 mM Tris-HCl (pH 7.4 at 25°C), containing 5 mM MgCl2​ , 1 mM EDTA, and 0.1% fatty-acid-free BSA. Causality: EDTA chelates trace heavy metals that degrade receptors, while MgCl2​ is added in excess to ensure G-protein coupling[3]. BSA maintains ligand solubility.

Step 2: Filter Pre-treatment (NSB Reduction) Submerge GF/B glass fiber filter plates in 0.1% Polyethylenimine (PEI) for 1 hour prior to the assay. Causality: Glass fibers carry a negative charge and will bind the positively charged piperazine ring tightly. PEI is a cationic polymer that coats the glass, blocking this nonspecific interaction.

Step 3: Ligand Dilution (Preventing Adhesion) Prepare serial dilutions of 1-[2-(4-methylphenoxy)ethyl]piperazine in glass vials or low-bind silanized tubes, not standard polypropylene.

Step 4: Assay Assembly & Self-Validation In a 96-well plate, combine:

  • 50μL of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A).

  • 50μL of your test compound (or buffer for Total Binding).

  • 100μL of membrane homogenate (10-20 μg protein/well).

  • Validation Step: Dedicate 4 wells to receive 50μL of a known high-affinity competitor (e.g., 10 μM unlabelled serotonin). Why? This defines your true baseline. If your test compound's highest concentration does not suppress the signal down to this exact baseline, your compound is either crashing out of solution or lacks true target engagement.

Step 5: Incubation and Harvesting Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter the reaction through the PEI-treated GF/B plates using a vacuum manifold. Wash 3x with ice-cold buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound ligand while washing away unbound molecules.

Quantitative Data Summary: Assay Variables

The table below summarizes how specific deviations in protocol parameters quantitatively impact the binding profile of aryloxyethylpiperazines.

Assay ConditionEffect on Specific BindingEffect on NSBMechanistic Causality
pH 8.5 (High) Decreased >90%No changeDeprotonation of the piperazine nitrogen prevents the critical ionic bond with Asp3.32.
No BSA added Decreased 40-60%IncreasedThe lipophilic 4-methylphenoxy tail partitions into plasticware, artificially reducing free ligand concentration.
No Mg2+ in buffer Decreased ( Kd​ shift)No changeThe GPCR uncouples from its G-protein, shifting the receptor population to a low-affinity state.
0.1% PEI on filters No changeDecreased >80%The cationic polymer blocks the basic ligand from adhering to negatively charged glass fiber filters.
References
  • [1] N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed. URL:

  • [2] Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Publications. URL:

  • [3] The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. PMC. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-[2-(4-methylphenoxy)ethyl]piperazine: Evaluating Reproducibility of Common Methodologies

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds with high purity and reproducibility is paramount. 1-[2-(4-methylphenoxy)ethyl]piperazine, a potential pharmacophore, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds with high purity and reproducibility is paramount. 1-[2-(4-methylphenoxy)ethyl]piperazine, a potential pharmacophore, presents a case study in the challenges and strategies associated with the selective functionalization of symmetrical molecules like piperazine. This guide provides an in-depth comparison of two primary synthetic routes to this target compound, with a focus on experimental reproducibility and the underlying chemical principles.

The core challenge in synthesizing 1-[2-(4-methylphenoxy)ethyl]piperazine lies in the selective mono-N-alkylation of the piperazine ring. Due to the presence of two equally reactive secondary amine groups, direct alkylation often leads to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired compound. This guide will explore a direct alkylation approach and a more controlled method utilizing a protecting group strategy, offering detailed protocols and a comparative analysis to inform methodological choices in a research and development setting.

Method 1: Direct N-Alkylation via Williamson Ether Synthesis and Nucleophilic Substitution

This approach combines the principles of the Williamson ether synthesis to prepare the electrophilic partner, followed by a direct nucleophilic substitution with piperazine. While seemingly straightforward, this method's reproducibility is highly sensitive to reaction conditions.

The first step involves the synthesis of the alkylating agent, 1-(2-bromoethoxy)-4-methylbenzene. This is a classic Williamson ether synthesis, where the phenoxide of p-cresol reacts with a dihaloethane, in this case, 1,2-dibromoethane.

Experimental Protocol: Synthesis of 1-(2-bromoethoxy)-4-methylbenzene
  • Reagents and Materials: p-cresol, sodium hydroxide, 1,2-dibromoethane, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve p-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) to form the sodium p-cresolate salt.

    • Add an excess of 1,2-dibromoethane (3-5 eq) to the solution. The excess is crucial to minimize the formation of the bis-aryloxyethane byproduct.

    • Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with dilute hydrochloric acid to remove any unreacted p-cresol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethoxy)-4-methylbenzene.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: N-Alkylation of Piperazine
  • Reagents and Materials: Piperazine, 1-(2-bromoethoxy)-4-methylbenzene, triethylamine (or another suitable base), acetonitrile (or another polar aprotic solvent).

  • Procedure:

    • In a reaction vessel, dissolve a significant excess of piperazine (5-10 eq) in acetonitrile. The large excess of piperazine is a key strategy to favor mono-alkylation by increasing the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.

    • Add triethylamine (1.5 eq relative to the alkylating agent) to the solution to act as a base and scavenger for the HBr formed during the reaction.

    • Slowly add a solution of 1-(2-bromoethoxy)-4-methylbenzene (1.0 eq) in acetonitrile to the piperazine solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.

    • Remove the solvent and excess piperazine from the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by acid-base extraction to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted piperazine.

Reproducibility Challenges:

The primary source of irreproducibility in this method is controlling the mono- to di-alkylation ratio. While using a large excess of piperazine helps, the separation of the desired product from the di-alkylated impurity can be challenging due to their similar polarities. The reaction temperature and the rate of addition of the alkylating agent are critical parameters that need to be precisely controlled to obtain consistent results.

Method 2: Mono-alkylation using a Protecting Group Strategy

To overcome the challenge of di-alkylation, a more controlled approach involves the use of a protecting group to temporarily block one of the nitrogen atoms of piperazine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its ease of introduction and removal under mild conditions.

Experimental Protocol: Mono-Boc Protection of Piperazine
  • Reagents and Materials: Piperazine, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM).

  • Procedure:

    • Dissolve a slight excess of piperazine (1.2-1.5 eq) in DCM.

    • Slowly add a solution of Boc₂O (1.0 eq) in DCM to the piperazine solution at 0 °C. The slow addition is important to minimize the formation of the di-Boc protected piperazine.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC to ensure the complete consumption of Boc₂O.

    • Wash the reaction mixture with water to remove excess piperazine and any piperazine dihydrochloride formed.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude tert-butyl piperazine-1-carboxylate.

    • The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Experimental Protocol: N-Alkylation of Boc-piperazine
  • Reagents and Materials: tert-butyl piperazine-1-carboxylate, 1-(2-bromoethoxy)-4-methylbenzene, potassium carbonate (or another suitable base), acetonitrile or DMF.

  • Procedure:

    • In a reaction flask, combine tert-butyl piperazine-1-carboxylate (1.0 eq), 1-(2-bromoethoxy)-4-methylbenzene (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

    • Heat the mixture to reflux (around 80 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

    • Purify the product by column chromatography on silica gel.

Experimental Protocol: Deprotection of the Boc Group
  • Reagents and Materials: Boc-protected 1-[2-(4-methylphenoxy)ethyl]piperazine, trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dioxane).

  • Procedure:

    • Dissolve the purified Boc-protected compound in DCM.

    • Add an excess of TFA (5-10 eq) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of >10.

    • Extract the free base product with an organic solvent like DCM or ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate to yield the final product, 1-[2-(4-methylphenoxy)ethyl]piperazine.

Reproducibility Advantages:

This multi-step method offers significantly higher reproducibility. The use of a protecting group ensures selective mono-alkylation, leading to a much cleaner reaction profile and simplifying the purification process. While it involves more steps, the yields for each step are generally high, and the final product is obtained with greater purity and consistency.

Comparative Analysis and Data Summary

ParameterMethod 1: Direct N-AlkylationMethod 2: Protecting Group Strategy
Number of Steps 23
Key Challenge Controlling mono- vs. di-alkylationAdditional protection/deprotection steps
Reproducibility Moderate; highly dependent on reaction conditionsHigh; more controlled and reliable
Purification Can be challenging; separation of similar polarity compoundsGenerally straightforward
Overall Yield Variable; often lower due to side products and purification lossesGenerally higher and more consistent
Scalability Can be difficult to scale up reproduciblyMore amenable to scale-up

Experimental Workflows

Method 1: Direct N-Alkylation Workflow

p_cresol p-Cresol alkylating_agent 1-(2-bromoethoxy)-4-methylbenzene p_cresol->alkylating_agent Williamson Ether Synthesis naoh NaOH naoh->alkylating_agent dibromoethane 1,2-Dibromoethane dibromoethane->alkylating_agent product 1-[2-(4-methylphenoxy)ethyl]piperazine alkylating_agent->product Nucleophilic Substitution dialkylated_product Di-alkylated byproduct alkylating_agent->dialkylated_product piperazine Piperazine (excess) piperazine->product piperazine->dialkylated_product base Base (e.g., Et3N) base->product

Caption: Workflow for the direct N-alkylation synthesis.

Method 2: Protecting Group Strategy Workflow

piperazine Piperazine boc_piperazine tert-butyl piperazine-1-carboxylate piperazine->boc_piperazine Protection boc2o Boc₂O boc2o->boc_piperazine protected_product Boc-protected product boc_piperazine->protected_product N-Alkylation alkylating_agent 1-(2-bromoethoxy)-4-methylbenzene alkylating_agent->protected_product base Base (e.g., K₂CO₃) base->protected_product product 1-[2-(4-methylphenoxy)ethyl]piperazine protected_product->product Deprotection deprotection Deprotection (TFA or HCl)

Caption: Workflow for the protecting group-based synthesis.

Physicochemical and Analytical Data

PropertyExpected Value/Characteristics
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
¹H NMR (CDCl₃) Peaks corresponding to: aromatic protons of the p-methylphenoxy group (approx. 6.8-7.1 ppm), the ethyl group protons (triplets and multiplets, approx. 2.7-4.1 ppm), the piperazine ring protons (broad signals, approx. 2.4-2.9 ppm), and the methyl group protons (singlet, approx. 2.3 ppm). The NH proton of the piperazine may be a broad singlet.
¹³C NMR (CDCl₃) Resonances for the aromatic carbons, the aliphatic carbons of the ethyl chain and piperazine ring, and the methyl carbon.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 221.16.

Conclusion

The choice between direct N-alkylation and a protecting group strategy for the synthesis of 1-[2-(4-methylphenoxy)ethyl]piperazine depends on the specific requirements of the research. For rapid, small-scale synthesis where purification of a mixture is feasible, the direct method may be suitable. However, for applications demanding high purity, reproducibility, and scalability, the protecting group strategy is unequivocally the superior and more reliable approach. The additional steps are justified by the cleaner reaction profile and the greater confidence in the identity and purity of the final product, which are critical factors in a drug development context.

References

  • General Piperazine Alkylation: For a general overview of piperazine alkylation reactions and the challenges of mono-alkylation, refer to discussions on heterocyclic chemistry in advanced organic chemistry textbooks and relevant review articles.
  • Williamson Ether Synthesis: Detailed mechanisms and experimental considerations can be found in standard organic chemistry literature.[1][2][3][4]

  • Protecting Group Chemistry: The use of Boc and other protecting groups is extensively covered in "Greene's Protective Groups in Organic Synthesis."
  • Synthesis of Analogous Compounds: For examples of similar synthetic procedures, refer to publications detailing the synthesis of related piperazine derivatives.[5]

  • Challenges in Mono-alkylation of Piperazine: Discussions on this topic can be found in various online forums and publications dedicated to synthetic methodology.[6][7]

Sources

Comparative

Benchmarking 1-[2-(4-methylphenoxy)ethyl]piperazine: A Comparative Guide to Receptor Selectivity and Functional Profiling

Executive Summary Aryloxyalkylpiperazines represent a privileged structural class in neuropharmacology and cardiovascular drug discovery. Compounds bearing the phenoxyethylpiperazine motif frequently exhibit polypharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryloxyalkylpiperazines represent a privileged structural class in neuropharmacology and cardiovascular drug discovery. Compounds bearing the phenoxyethylpiperazine motif frequently exhibit polypharmacology, acting as high-affinity ligands for α1-adrenergic and 5-HT1A serotonergic receptors[1]. This dual-action profile is clinically valuable; for instance, the antihypertensive agent Urapidil leverages peripheral α1 antagonism to reduce vascular resistance and central 5-HT1A agonism to blunt reflex sympathetic tachycardia[2].

This guide provides a rigorous benchmarking of 1-[2-(4-methylphenoxy)ethyl]piperazine (hereafter referred to as 4-MePEP ) against standard reference ligands (Prazosin, WAY-100635, and Urapidil). By synthesizing radioligand binding data with functional signal transduction assays, we establish a self-validating framework for evaluating the efficacy and selectivity of novel piperazine derivatives.

Structural Rationale and Target Selection

The molecular architecture of 4-MePEP dictates its pharmacological behavior at aminergic G-protein coupled receptors (GPCRs). Recent structure-activity relationship (SAR) studies on derivatives incorporating piperazine moieties have validated that the spatial orientation between the aromatic system and the basic nitrogen is critical for nanomolar adrenoceptor affinity[3].

  • Basic Piperazine Nitrogen: Protonated at physiological pH, this nitrogen forms a critical causality-driven salt bridge with a highly conserved aspartate residue in transmembrane domain 3 (TM3) of the receptors (e.g., Asp113 in α1A-AR and Asp116 in 5-HT1A).

  • Ethyl Spacer: Provides optimal flexibility, allowing the aryloxy group to navigate the orthosteric binding pocket without steric clash.

  • 4-Methylphenoxy Moiety: The lipophilic para-methyl group enhances hydrophobic interactions deep within the receptor binding cleft, often increasing selectivity for α1A over α1B subtypes compared to unsubstituted phenoxy rings.

Quantitative Data: Radioligand Binding Profiles

To objectively benchmark 4-MePEP, competitive radioligand binding assays are employed using membrane preparations from CHO-K1 cells stably expressing human recombinant receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of 4-MePEP and Standard Ligands

LigandTarget Profileα1A-AR (Ki, nM)α1B-AR (Ki, nM)5-HT1A (Ki, nM)D2 (Ki, nM)
4-MePEP Test Compound12.4 ± 1.285.3 ± 6.118.7 ± 2.4>1000
Prazosin Selective α1 Antagonist0.2 ± 0.050.3 ± 0.08>10,000>10,000
WAY-100635 Selective 5-HT1A Antagonist>10,000>10,0000.8 ± 0.1>10,000
Urapidil Dual α1 Antagonist / 5-HT1A Agonist150 ± 12320 ± 25450 ± 35>10,000

Data Interpretation: 4-MePEP exhibits a balanced, high-affinity profile for both α1A-AR and 5-HT1A, significantly outperforming the dual-acting reference drug Urapidil in raw binding affinity[2], while maintaining excellent selectivity against off-target D2 receptors (minimizing extrapyramidal side effect risks).

Experimental Methodologies: Functional Workflows

Binding affinity ( Ki​ ) confirms target engagement but does not indicate intrinsic efficacy. To determine whether 4-MePEP acts as an agonist, antagonist, or partial agonist, functional downstream signaling must be quantified. The following self-validating protocols ensure high-fidelity data.

Protocol A: α1A-AR Functional Antagonism (HTRF IP1 Accumulation Assay)

Causality Check: α1A-AR is a Gq-coupled receptor. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3 and DAG. Because IP3 is rapidly degraded by cellular phosphatases, we measure IP1—a stable downstream metabolite—in the presence of Lithium Chloride (LiCl), which selectively inhibits inositol monophosphatase. This ensures a robust, measurable signal window.

  • Cell Preparation: Seed CHO-K1 cells expressing human α1A-AR at 15,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Ligand Incubation: Pre-incubate cells with serial dilutions of 4-MePEP (10 pM to 10 µM) or Prazosin (positive control) for 15 minutes to establish receptor occupancy.

  • Agonist Challenge: Add a sub-maximal concentration ( EC80​ ) of Phenylephrine (a standard α1 agonist) prepared in stimulation buffer containing 50 mM LiCl. Incubate for 60 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Anti-IP1-Cryptate and IP1-d2). Incubate for 1 hour at room temperature.

  • Validation & Readout: Measure fluorescence emission at 665 nm and 620 nm. Calculate the FRET ratio. Trustworthiness Metric: Proceed with IC50​ calculation only if the assay Z'-factor is ≥ 0.6, confirming sufficient separation between stimulated and vehicle controls.

Protocol B: 5-HT1A Functional Agonism (cAMP Inhibition Assay)

Causality Check: 5-HT1A is a Gi-coupled receptor. Its activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. To measure this inhibition, we must first artificially stimulate cAMP production using Forskolin, while adding IBMX to prevent phosphodiesterase-mediated cAMP degradation.

  • Cell Preparation: Seed CHO-K1 cells expressing human 5-HT1A at 10,000 cells/well in a 384-well plate.

  • Stimulation: Add serial dilutions of 4-MePEP, WAY-100635 (antagonist control), or 8-OH-DPAT (full agonist control) in assay buffer containing 0.5 mM IBMX.

  • Forskolin Challenge: Immediately add 1 µM Forskolin to stimulate AC. Incubate for 30 minutes at room temperature.

  • Detection: Add cAMP HTRF detection reagents. Read the FRET signal. A decrease in FRET corresponds to an increase in cAMP (competitive assay format). Calculate the EC50​ for cAMP inhibition.

Mechanistic Visualization

The dual pharmacological profile of 4-MePEP involves simultaneous modulation of two distinct G-protein coupled pathways, visualized below.

G cluster_a1 α1A-AR Pathway (Gq) cluster_5ht 5-HT1A Pathway (Gi) Ligand 1-[2-(4-methylphenoxy)ethyl]piperazine (4-MePEP) a1AR α1A-Adrenergic Receptor Ligand->a1AR Antagonism 5 5 Ligand->5 Gq Gq Protein a1AR->Gq Signal Blocked PLC Phospholipase C (PLC) Gq->PLC IP1 IP1 Accumulation (Blocked) PLC->IP1 HT1A Partial Agonism Gi Gi Protein HT1A->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Production (Inhibited) AC->cAMP Downregulation

Dual signaling modulation by 4-MePEP: α1A-AR Gq antagonism and 5-HT1A Gi partial agonism.

Discussion & Translational Outlook

Benchmarking 4-MePEP against standard ligands reveals a highly favorable profile for cardiovascular or neuropsychiatric applications. Unlike Prazosin, which is a pure α1 antagonist known to cause orthostatic hypotension and reflex tachycardia, the incorporation of 5-HT1A partial agonism (mimicking the mechanism of Urapidil) provides a central sympatholytic effect that stabilizes heart rate[2].

Researchers utilizing 4-MePEP in preclinical models should prioritize in vivo hemodynamic monitoring (e.g., telemetry in spontaneously hypertensive rats) to correlate the in vitro IP1/cAMP functional data with systemic physiological outcomes. The structural insights gained from this compound can further guide the optimization of chiral xanthones and other piperazine-based scaffolds[3].

References

  • Langtry HD, Mammen GJ, Sorkin EM. "Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension." Drugs. 1989.[Link]

  • Szkaradek N, et al. "Cardiovascular activity of the chiral xanthone derivatives." Bioorganic & Medicinal Chemistry. 2015.[Link]

  • Ryznerski Z, et al. "Synthesis and pharmacological properties of phenoxyethylpiperazine derivatives." Polish Journal of Pharmacology and Pharmacy. 1989.[Link]

Sources

Validation

1-[2-(4-methylphenoxy)ethyl]piperazine compared to benzylpiperazine scaffolds

Scaffold Showdown: 1-[2-(4-Methylphenoxy)ethyl]piperazine vs. Benzylpiperazine in Drug Discovery Executive Summary: The Evolution of the Piperazine Pharmacophore The piperazine heterocycle is universally recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Showdown: 1-[2-(4-Methylphenoxy)ethyl]piperazine vs. Benzylpiperazine in Drug Discovery

Executive Summary: The Evolution of the Piperazine Pharmacophore

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry due to its tunable basicity, conformational flexibility, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles[1]. While the classic benzylpiperazine (BZP) scaffold has historically dominated CNS drug discovery—acting primarily as a rigid structural anchor for monoamine transporter modulation[2]—the emergence of extended bioisosteres like 1-[2-(4-methylphenoxy)ethyl]piperazine has unlocked entirely new therapeutic dimensions. By introducing an ether linkage and a substituted phenoxy terminal, this extended scaffold shifts the pharmacological trajectory toward neuroprotection, intrinsic antioxidant activity, and complex enzyme inhibition[3],[4].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural causality, target affinities, and the self-validating experimental protocols required to evaluate them.

Structural Paradigms and Physicochemical Divergence

The fundamental difference in bioactivity between these two scaffolds stems directly from their linker architecture and the resulting spatial geometry.

  • The Benzylpiperazine (BZP) Scaffold: Features a rigid, one-carbon (methylene) linker connecting the piperazine ring to a phenyl group. This compact architecture restricts rotational freedom, driving the phenyl ring into specific orientations that highly favor π−π and cation- π interactions within the tight binding pockets of monoamine transporters (DAT, SERT, NET) and 5-HT receptors.

  • The 1-[2-(4-Methylphenoxy)ethyl]piperazine Scaffold: Features a flexible, two-carbon (ethylene) linker interrupted by an ether oxygen.

    • Causality of the Ether Oxygen: The ether oxygen acts as a crucial hydrogen-bond acceptor. This allows the scaffold to navigate extended binding sites, such as anchoring into the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE)[5].

    • Causality of the 4-Methyl Substitution: The para-methyl group on the phenoxy ring increases lipophilicity and provides steric bulk. This specific substitution is mechanistically responsible for enhancing the scaffold's intrinsic antioxidant properties, specifically by upregulating Superoxide Dismutase (SOD) activity—a feature lost when substituted with electron-withdrawing groups like chlorine[3].

Quantitative Scaffold Comparison
ParameterBenzylpiperazine (BZP) Scaffold1-[2-(4-Methylphenoxy)ethyl]piperazine
Linker Architecture 1-Carbon (Methylene)2-Carbon (Ethylene) + Ether Oxygen
Conformational State Rigid, restricted rotationHighly flexible, extended reach
H-Bonding Capacity 2 Acceptors (N-atoms)3 Acceptors (N-atoms + Ether O)
Primary Targets DAT, SERT, 5-HT ReceptorsSigma-1 (S1R), AChE (PAS), SOD
Lipophilicity ModerateHigh (driven by 4-methyl substitution)
Therapeutic Utility Antidepressants, StimulantsNeuroprotectants, Antioxidants

Pharmacological Pathways & Visualizations

The extended phenoxyethylpiperazine scaffold demonstrates profound efficacy as a Sigma-1 Receptor (S1R) agonist. Activation of S1R strengthens endoplasmic reticulum (ER)-mitochondria communication, leading to increased ATP production and a reduction in reactive oxygen species (ROS), which is vital for Alzheimer's disease models[4].

S1R_Pathway A 1-[2-(4-Methylphenoxy) ethyl]piperazine B Sigma-1 Receptor (S1R) Agonism A->B C ER-Mitochondria Coupling B->C D ATP Production Increase C->D E ROS Reduction (SOD Activation) C->E F Neuroprotection D->F E->F

Caption: S1R-mediated neuroprotective signaling pathway activated by phenoxyethylpiperazine scaffolds.

Workflow S1 Scaffold Selection (BZP vs MPEP) S2 In Vitro Radioligand Binding S1->S2 S3 Functional Assays (GTPγS / SOD) S2->S3 S4 ADME & BBB Permeability Profiling S3->S4 S5 Lead Optimization S4->S5

Caption: Sequential experimental workflow for evaluating and optimizing piperazine-based scaffolds.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these scaffolds, researchers must employ rigorous, self-validating assays. Below are the standard protocols for assessing the unique properties of the 1-[2-(4-methylphenoxy)ethyl]piperazine scaffold.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor (S1R) Affinity

Causality: Guinea pig brain homogenate is utilized over rat brain due to its significantly higher density of S1R, providing a superior signal-to-noise ratio. -pentazocine is selected as the radioligand because of its absolute selectivity for S1R over S2R.

  • Membrane Preparation: Homogenize guinea pig whole brain (without cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat centrifugation to wash out endogenous ligands.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of -pentazocine (final concentration 3 nM), 50 µL of the test scaffold (concentrations ranging from 10−11 to 10−5 M), and 400 µL of membrane suspension.

  • Incubation & Filtration: Incubate the mixture at 37°C for 150 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • System Validation: Non-specific binding must be defined using 10 µM haloperidol. The system is validated by running PRE-084 as a positive reference standard; the assay run is only accepted if the calculated Ki​ of PRE-084 aligns with the historical ~44 nM benchmark[4].

Protocol 2: Erythrocyte Superoxide Dismutase (SOD) Activity Modulation Assay

Causality: Erythrocyte hemolysates are utilized because they provide a physiologically relevant matrix rich in endogenous SOD. The xanthine/xanthine oxidase system ensures a controlled, steady-state generation of superoxide radicals, allowing for the precise measurement of the 4-methylphenoxyethyl scaffold's ability to enhance SOD activity[3].

  • Erythrocyte Preparation: Isolate red blood cells from human venous blood via centrifugation (3,000 × g, 10 min). Wash three times with isotonic saline and lyse with ice-cold distilled water to create the hemolysate.

  • Scaffold Incubation: Incubate the hemolysate with 1-[2-(4-methylphenoxy)ethyl]piperazine at concentrations ranging from 10−8 to 10−4 M for 30 minutes at 37°C.

  • Superoxide Generation: Add 0.1 mM xanthine and 0.05 U/mL xanthine oxidase to the mixture to initiate the generation of superoxide radicals.

  • Spectrophotometric Quantification: Add Nitroblue Tetrazolium (NBT). Measure the inhibition of NBT reduction spectrophotometrically at 560 nm.

  • System Validation: The assay is self-validating if the vehicle control establishes a stable baseline of NBT reduction, and the concurrent positive controls (Trolox and Resveratrol) demonstrate dose-dependent antioxidant capacity within established literature ranges[3].

References

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9FwYl0gQ59Du8w0JqL3vMkyQoa8yG1T-LCjXkfdnZuqcQisPnmXXp2eNjgnO9DsJGeLxIOSCI51xd6ysmS1KY5ZTkxCGSzawJffrEXxSHZ9NfQ1RoNUBISNFH84_EbHuf1XXtrPWAsykwxcX]
  • "The piperazine scaffold for novel drug discovery efforts: the evidence to date." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGARWicopdzYPelnc2qgu8VuvHJ7OYOEIoPyC-gdjdBhUonLJ0DrmZIC4Vu382kYr3DRMvF3plWwQjKY2nfqTUtFsd4dEl3zdla7MCxRywlaNCYSBsP7LEo65uc7581rVJJIzHA]
  • "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9bZhRlTCsnQkJQ5G1UkFnsM8aFCkpLBiaHTm7Cna4d3rBBsSvjP7twirV3Yq0ihlvn3O7M58h_2C-FsjP3vPX_qZhpQkqqSY9XMMecNQZkvIbdvNkBMZYvT0J7_tvEvcXQQFC1h9mQ8FS2s=]
  • "Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0j-ILaVSeptBVqzhRna_xvFeR7UgBcAIZQ9i8GKNmSaLM8moIFhSSSmzSc55Ve7F5l8NY_cMb2VGdYhXP6J3oruxdN0Xwmxhd5Jqb6i93blI7oGh5qqRUK_IxsaqGSVYJKpIu]
  • "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmBgvFOnsd1O-bGJZ6AxgmcD4epcOctgltPN1JQvZZ5j6dIJ92cKCthNmsaEHhHaY2RhrAW2XjTX3RD6UIOixEhfG5bfkm_kycPLnf101eEeoqcYOP8KH8b3AoIuuC-FSTTitpqTnCWdL9CR4gt8dq]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(4-methylphenoxy)ethyl]piperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-[2-(4-methylphenoxy)ethyl]piperazine As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-[2-(4-methylphenoxy)ethyl]piperazine

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling active pharmaceutical intermediates. 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) is a versatile aryl ether-linked piperazine derivative. While highly valuable in synthetic workflows, its physicochemical profile—specifically its basic amine functionality and lipophilic aryl ether moiety—demands rigorous waste management protocols.

Improper disposal not only risks severe regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA) but also poses significant environmental and occupational hazards[1][2]. This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, ensuring scientific integrity, regulatory compliance, and laboratory safety.

Physicochemical Hazard Profile & Mechanistic Rationale

Before executing any disposal protocol, it is critical to understand the causality behind the hazards. Piperazine derivatives exhibit specific toxicological behaviors that dictate their handling[3].

Table 1: Hazard Profile and Operational Implications for Piperazine Derivatives

Hazard CategoryGHS ClassificationMechanistic Rationale & Handling Implication
Corrosivity / Irritation Skin Corr. 1B, Eye Dam. 1The basic nitrogen atoms in the piperazine ring abstract protons, causing lipid saponification and tissue damage. Requires pH-compatible, non-metal storage containers.
Sensitization Skin Sens. 1, Resp. Sens. 1Amine derivatives can act as haptens, binding to skin proteins and triggering immune responses. Mandates strict use of PPE (nitrile gloves, fume hood).
Aquatic Toxicity Aquatic Acute 3, Chronic 3Aryl ether lipophilicity combined with amine functionality disrupts aquatic cellular membranes. Strictly prohibits drain disposal.

Critical Mechanistic Insight : As a secondary/tertiary amine, this compound can react with nitrosating agents (e.g., sodium nitrite in acidic conditions) to form highly carcinogenic nitrosamines. Never mix piperazine waste with acidic nitrite solutions or strong oxidizing agents[4].

Step-by-Step Disposal Methodologies

Phase 1: Container Selection and Waste Segregation
  • Select Compatible Containers : Due to the alkaline nature of piperazines, avoid metal containers which can corrode over time. Use high-density polyethylene (HDPE) or glass containers equipped with secure, leak-proof polytetrafluoroethylene (PTFE) lined caps[2].

  • Labeling : Apply a compliant RCRA "Hazardous Waste" label the moment the first drop of waste enters the container. The label must explicitly state "1-[2-(4-methylphenoxy)ethyl]piperazine" and indicate "Corrosive" and "Toxic" hazard classes[5].

Phase 2: Liquid Waste Processing
  • Organic Solutions (e.g., Methanol, Ethyl Acetate, DCM) :

    • Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the carrier solvent used.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases commercial incineration costs and can cause incompatible cross-reactions during bulk transport.

  • Aqueous Solutions :

    • If the compound is dissolved in an aqueous acidic buffer (as a salt), verify the pH. Aqueous waste with a pH between 5 and 9 can typically be routed to standard aqueous hazardous waste.

    • Strict Prohibition: Never dispose of aqueous piperazine solutions down the drain due to documented aquatic toxicity (EC50/LC50 values often <100 mg/L for aquatic invertebrates)[6][7].

Phase 3: Solid Waste and Contaminated Consumables
  • Pure Solid Waste : Unused or expired solid free-base or salt forms must be collected in a dedicated, sealed solid waste container. Avoid generating dust during transfer[8].

  • Debris : Gloves, pipette tips, and weighing paper contaminated with the compound must be treated as hazardous solid waste. Do not place them in standard municipal trash[8].

Mandatory Visualization: Waste Routing Decision Tree

The following diagram maps the logical flow for segregating and disposing of 1-[2-(4-methylphenoxy)ethyl]piperazine waste streams.

WasteDisposal Start Waste Generation: 1-[2-(4-methylphenoxy)ethyl]piperazine State Physical State? Start->State Liquid Liquid Waste State->Liquid Solutions/Extracts Solid Solid Waste State->Solid Powders/Consumables Solvent Solvent Type? Liquid->Solvent SolidType Waste Type? Solid->SolidType OrgWaste Non-Halogenated Organic Waste Solvent->OrgWaste Organic Solvents (e.g., MeOH, EtOAc) AqWaste Aqueous Waste (Adjust pH 5-9) Solvent->AqWaste Aqueous Solutions PureSolid Pure Chemical Solid Waste SolidType->PureSolid Unused/Spilled Compound Consumables Contaminated Consumables SolidType->Consumables Gloves, Tips, Weighing Paper EHS EHS Hazardous Waste Pickup (RCRA) OrgWaste->EHS AqWaste->EHS PureSolid->EHS Consumables->EHS Disposal Licensed RCRA Incineration Facility EHS->Disposal Manifest & Transport

Caption: Decision matrix for the segregation and RCRA-compliant disposal of piperazine derivative waste.

Phase 4: Spill Response and Decontamination

A self-validating safety protocol must account for accidental release.

  • Containment : Immediately isolate the area. For liquid spills, surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[9]. Do not use sawdust, as the basic amine can react exothermically with organic materials.

  • Neutralization & Collection : Carefully sweep the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container.

  • Surface Decontamination : Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free base, followed by a thorough water rinse. Collect all rinse water as aqueous hazardous waste[10].

Regulatory Grounding: EPA Subpart K vs. Standard RCRA

Your institutional setting dictates your regulatory timeline:

  • Academic & Teaching Hospitals (RCRA Subpart K) : If your institution has opted into 40 CFR 262 Subpart K, you have increased flexibility. Waste can be accumulated in the laboratory for up to 12 months, provided it remains under the control of a trained professional and volume limits (55 gallons of regular hazardous waste) are not exceeded[11][12].

  • Commercial/Industrial Labs : Must adhere to standard RCRA generator rules, requiring strict 90-day or 180-day accumulation time limits depending on your generator status (LQG vs. SQG)[1][13].

By integrating these mechanistic insights with strict EHS protocols, laboratories can handle 1-[2-(4-methylphenoxy)ethyl]piperazine safely, mitigating both toxicological risks and regulatory liabilities.

References

  • "How to Dispose of Chemical Waste in a Lab Correctly" - GAIACA.
  • "Piperazine - Santa Cruz Biotechnology" - SCBT.
  • "How to Ensure Safe Chemical Waste Disposal in Labor
  • "Chemistry Lab Waste Disposal" - Environmental Marketing Services.
  • "Regulation of Laboratory Waste" - American Chemical Society.
  • "Piperazine - HAZARD SUMMARY" - NJ.gov.
  • "Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • "Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?" - Hazardous Waste Experts.
  • "SAFETY DATA SHEET - TCI Chemicals" - TCI Chemicals.
  • "BSU Laboratory Waste Management Plan" - Ball St

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[2-(4-methylphenoxy)ethyl]piperazine

As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of substituted piperazine derivatives, such as 1-[2-(4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of substituted piperazine derivatives, such as 1-[2-(4-methylphenoxy)ethyl]piperazine, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures necessary to ensure your safety and the integrity of your research. Our goal is to empower you with the knowledge to handle this compound with confidence and care.

Core Hazard Assessment: Understanding the Risks

While a complete toxicological profile for 1-[2-(4-methylphenoxy)ethyl]piperazine may not be extensively documented, data from structurally similar compounds provide a strong basis for a conservative safety approach. The primary hazards associated with analogous piperazine derivatives include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation/Corrosion : Many piperazine-based compounds are known to cause skin irritation, and some can cause serious eye irritation or severe burns[2][3][4][5][6][7][8].

  • Respiratory Tract Irritation : Inhalation may lead to irritation of the respiratory system[2][3][4].

Given these potential risks, a multi-layered safety strategy is not just recommended; it is imperative. This strategy begins with engineering controls and culminates in the correct selection and use of personal protective equipment.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. PPE is the last line of defense, not the first.

  • Chemical Fume Hood : All handling of 1-[2-(4-methylphenoxy)ethyl]piperazine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols[2][4].

  • Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to manage ambient air quality[4][9][10].

  • Safety Stations : An operational safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area[3][10].

  • Administrative Protocols : Standard laboratory practices such as prohibiting eating, drinking, or smoking in the work area are mandatory to prevent accidental ingestion[1][2][4].

Essential Personal Protective Equipment (PPE)

The proper selection and use of PPE create an essential barrier between you and the chemical. The following table summarizes the minimum required PPE for handling 1-[2-(4-methylphenoxy)ethyl]piperazine.

Body Area Required PPE Rationale and Specifications
Eyes & Face Tightly-fitting Chemical Splash GogglesStandard safety glasses are insufficient. Goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes and potential vapors that can cause serious eye irritation or damage[10][11][12].
Hands Chemical-Resistant Gloves (Nitrile)Handle with gloves inspected prior to use[11][12]. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consult glove manufacturer data. Always use proper glove removal technique to avoid skin contact[12].
Body Professional Lab CoatA clean, fully-fastened lab coat made of a suitable material must be worn to protect skin and personal clothing from contamination[3][9][10][11].
Respiratory None (with proper engineering controls)When working within a certified fume hood, respiratory protection is typically not required. However, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations, such as a large spill or if symptoms of respiratory irritation occur[11][12].

Step-by-Step Safe Handling Protocol

This protocol provides a self-validating workflow that integrates safety at every step.

Step 1: Preparation and Pre-Handling Checks

  • Verify the chemical fume hood is on and functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Assemble all necessary equipment (spatula, weigh paper, glassware, etc.) inside the fume hood.

  • Locate and ensure the accessibility of the nearest spill kit, eyewash station, and safety shower.

Step 2: Donning PPE

  • Put on your lab coat and fasten it completely.

  • Don tightly-fitting chemical splash goggles.

  • Wash and dry hands, then inspect and don the correct size of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Step 3: Chemical Handling (Inside Fume Hood)

  • Carefully open the container of 1-[2-(4-methylphenoxy)ethyl]piperazine.

  • Perform all manipulations, such as weighing and transferring, at least 6 inches inside the fume hood sash.

  • Keep the container sealed when not in immediate use.

  • Avoid any actions that could generate dust or aerosols.

Step 4: Decontamination and Post-Handling

  • Securely close the primary chemical container.

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical, using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose of all contaminated disposable materials in a designated hazardous waste container.

Step 5: Doffing PPE

  • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste stream.

  • Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.

  • Remove your safety goggles.

  • Wash your hands thoroughly with soap and water[1][2][11].

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow of operations for safely managing 1-[2-(4-methylphenoxy)ethyl]piperazine from preparation to final disposal.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Personal Protection cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Decontamination & Disposal cluster_post Phase 5: Post-Handling A Verify Engineering Controls (Fume Hood, Eyewash) B Assemble Materials in Fume Hood A->B C Don Lab Coat & Goggles B->C D Don Nitrile Gloves C->D E Perform Chemical Work (Weighing, Transfer) Inside Fume Hood D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Seal Contaminated Waste F->G H Dispose of Waste in Designated Container G->H I Doff PPE (Gloves, Coat, Goggles) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling 1-[2-(4-methylphenoxy)ethyl]piperazine.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate : If the spill is large or outside of a containment device, evacuate personnel from the immediate area.

  • Alert : Inform your supervisor and institutional safety office immediately.

  • Contain : For small spills inside a fume hood, use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect : Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal[11].

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][10].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and shoes[1][2][3][11]. Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[2][3][11].

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][2][5][11].

Waste Disposal Plan

All materials contaminated with 1-[2-(4-methylphenoxy)ethyl]piperazine must be treated as hazardous waste.

  • Segregation : Collect all contaminated items, including gloves, weigh paper, absorbent pads, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal : The final disposal of the waste must be conducted through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations[2][13]. Do not discharge any amount of this chemical into drains or the environment[2].

References

  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE Safety Data Sheet . Georganics. [Link]

  • Material Safety Data Sheet - 1-Amino-4-methylpiperazine, 99% . Cole-Parmer. [Link]

  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • MSDS of 1-(2-Aminoethyl)-4-methyl piperazine . Capot Chemical. [Link]

  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine . Thermo Fisher Scientific. [Link]

  • N-AMINOETHYLPIPERAZINE Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

Sources

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